2-Methylbenzo[d]oxazol-5-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUDKCJVNWDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447125 | |
| Record name | 2-Methylbenzo[d]oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23997-94-6 | |
| Record name | 5-Hydroxy-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23997-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzo[d]oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylbenzo[d]oxazol-5-ol: Core Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzo[d]oxazol-5-ol, a heterocyclic organic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, supported by available experimental and predicted data. Furthermore, it delves into the broader context of benzoxazole derivatives' biological activities, outlining established experimental protocols for assessing their potential as antimicrobial, anticancer, and tyrosinase-inhibiting agents. This document aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Core Physicochemical Properties
This compound, also known as 5-hydroxy-2-methylbenzoxazole, is a solid at room temperature. Its core properties are summarized in the table below, compiled from various chemical data sources. It is important to note that while the melting point has been experimentally determined, the boiling point and pKa are predicted values and should be considered as such.
| Property | Value | Source |
| CAS Number | 23997-94-6 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Melting Point | 164-165 °C | [1] |
| Boiling Point (Predicted) | 278.7 ± 13.0 °C | [1] |
| pKa (Predicted) | 8.70 ± 0.10 | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Not explicitly stated |
Synthesis of Benzoxazole Derivatives: A General Protocol
A general one-pot synthesis method can be employed for the preparation of 2-substituted benzoxazole derivatives from 2-aminophenols and carboxylic acids.[2] For instance, the reaction can be catalyzed by methanesulfonic acid, where the acid chloride is generated in situ from the corresponding carboxylic acid.[2] Microwave-assisted synthesis in the absence of a solvent, promoted by Lawesson's reagent, also provides an efficient route to 2-substituted benzoxazoles.[2]
The following diagram illustrates a generalized workflow for the synthesis and characterization of benzoxazole derivatives.
Biological Activity and Experimental Protocols
Benzoxazole and its derivatives are recognized for a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[3] Key areas of investigation include their potential as antimicrobial, anticancer, and tyrosinase-inhibiting agents.
Antimicrobial Activity
Mechanism of Action: The antimicrobial properties of benzoxazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] The structural similarity of the benzoxazole nucleus to purine bases may enable these compounds to bind to the enzyme's active site, disrupting its function.[1] For antifungal activity, some derivatives are thought to disrupt the fungal cell membrane by interfering with the synthesis of ergosterol, a vital component of the membrane.[1]
Experimental Protocol: Agar Well Diffusion Method
This method serves as a preliminary screening tool to assess the antimicrobial activity of a compound.
-
Materials:
-
Sterile Petri dishes
-
Nutrient agar (e.g., Mueller-Hinton Agar)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Solution of the benzoxazole compound
-
Positive control (e.g., a standard antibiotic)
-
Solvent control[1]
-
-
Procedure:
-
Preparation of Agar Plates: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.[1]
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate.[1]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[1]
-
Application of Compounds: Add a defined volume (e.g., 100 µL) of the benzoxazole compound solution, positive control, and solvent control into separate wells.[1]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.[1]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.[1]
-
Anticancer Activity
Mechanism of Action: Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] One of the key mechanisms of action is the inhibition of protein tyrosine kinases, enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[4] By inhibiting these kinases, benzoxazole compounds can induce apoptosis (programmed cell death) in cancer cells.[4]
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzoxazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader[7]
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Tyrosinase Inhibition Activity
Mechanism of Action: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[8] Overproduction of melanin can lead to hyperpigmentation. Benzoxazole derivatives are being investigated as tyrosinase inhibitors, potentially acting by chelating the copper ions in the active site of the enzyme, thereby blocking its catalytic activity.[8]
Experimental Protocol: Tyrosinase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Benzoxazole compound
-
Kojic acid (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader[9]
-
-
Procedure:
-
Assay Preparation: In a 96-well plate, add the phosphate buffer, the benzoxazole compound at various concentrations, and the tyrosinase enzyme solution. Include wells for a control (no inhibitor) and a positive control (kojic acid).[9]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[10][11]
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA substrate solution to all wells.[9]
-
Absorbance Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-510 nm) in kinetic mode for a set period (e.g., 20-60 minutes). The formation of dopachrome from L-DOPA results in an increase in absorbance.[9][10][11]
-
Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited control.
-
The following diagram illustrates a general workflow for screening the biological activity of benzoxazole derivatives.
Conclusion
This compound represents a foundational structure within the broader class of benzoxazole compounds. While specific experimental data for this particular molecule is limited in the public domain, the established biological activities of related derivatives highlight its potential as a lead compound for the development of new therapeutic agents. The provided experimental protocols offer a starting point for researchers to systematically evaluate the antimicrobial, anticancer, and tyrosinase-inhibiting properties of this compound and its analogues. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity profile of this compound, which may pave the way for novel applications in medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. activeconceptsllc.com [activeconceptsllc.com]
An In-depth Technical Guide to 2-Methylbenzo[d]oxazol-5-ol: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and analysis of 2-Methylbenzo[d]oxazol-5-ol, a heterocyclic compound with potential applications in pharmaceutical research and organic synthesis. While specific experimental data for this compound is not extensively available in the public domain, this guide consolidates known information on related benzoxazole derivatives to provide a foundational resource.
Chemical Structure and Properties
This compound, also known as 5-hydroxy-2-methylbenzoxazole, is a member of the benzoxazole class of heterocyclic compounds. Its structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 2-methyl-1,3-benzoxazol-5-ol | [1][2] |
| CAS Number | 23997-94-6 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Appearance | White or off-white crystalline powder | [5] |
| Melting Point | 164-165 °C | [3] |
| Boiling Point (Predicted) | 278.7 ± 13.0 °C | [3] |
| pKa (Predicted) | 8.70 ± 0.10 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [5] |
| Canonical SMILES | CC1=NC2=CC(O)=CC=C2O1 | [1][3] |
| InChI | InChI=1S/C8H7NO2/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | [1][2] |
| InChI Key | VWFUDKCJVNWDPI-UHFFFAOYSA-N | [1][2] |
Synthesis
General Synthetic Workflow:
Plausible Experimental Protocol (Hypothetical):
A plausible method for the synthesis of this compound could involve the reaction of 4-amino-3-hydroxy-acetophenone with a suitable cyclizing agent. Another approach could be the condensation of 2,4-dihydroxyaniline with acetic anhydride.
Purification:
Purification of the crude product would likely be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Analytical Characterization
Comprehensive experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the benzene ring (multiple signals, ~6.5-7.5 ppm), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), a methyl carbon (~15-25 ppm), and carbons of the oxazole ring, including the C=N carbon (~160-170 ppm). |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 149.15. |
Biological Activity and Potential Applications
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While the specific biological profile of this compound has not been extensively studied, its structural motifs suggest potential for biological activity.
Potential Signaling Pathway Interactions (Hypothetical):
Given the known activities of other benzoxazole compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some benzoxazole derivatives have been shown to inhibit enzymes such as kinases or to interfere with DNA replication in cancer cells.
The hydroxyl and methyl groups on the benzoxazole scaffold provide sites for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules with tailored biological activities.
Conclusion
This compound is a heterocyclic compound with a well-defined chemical structure. While detailed experimental protocols and comprehensive analytical and biological data are not yet fully available in the public domain, this guide provides a summary of its known properties and predicted characteristics based on related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to explore its full potential in medicinal chemistry and drug development.
References
Unveiling 2-Methylbenzo[d]oxazol-5-ol: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of the heterocyclic compound 2-Methylbenzo[d]oxazol-5-ol. While a definitive, singular "discovery" paper remains elusive in publicly accessible records, this document pieces together the historical context of its chemical class, details its likely synthesis origins, and presents its physicochemical properties. The guide also explores the broader biological significance of the benzoxazole scaffold, providing a framework for understanding the potential applications of this specific molecule.
Introduction to the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, has been a cornerstone in medicinal chemistry and material science for over a century. The first synthesis of a benzoxazole derivative is often attributed to the late 19th century. These compounds are known for their diverse pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 164-165 °C.[1] Its molecular formula is C₈H₇NO₂, corresponding to a molecular weight of 149.15 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 23997-94-6 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Melting Point | 164-165 °C | [1] |
| Boiling Point (Predicted) | 278.7±13.0 °C | [1] |
| pKa (Predicted) | 8.70±0.10 | [1] |
Historical Synthesis
The general principle of benzoxazole synthesis from o-aminophenols was well-established in the mid-20th century. For instance, a 1961 patent describes the preparation of 2-amino-5-chlorobenzoxazole, highlighting the industrial interest in this class of compounds during that era.
Postulated Synthesis Workflow
The synthesis of this compound from 1-(2,5-Dihydroxyphenyl)ethanone oxime would likely proceed through a cyclization reaction, possibly acid-catalyzed, to form the oxazole ring.
Caption: Postulated synthetic workflow for this compound.
Experimental Protocol (General Example)
Based on established methods for analogous benzoxazole syntheses, a plausible experimental protocol is outlined below. It is important to note that this is a generalized procedure and optimization would be required.
Synthesis of 1-(2,5-Dihydroxyphenyl)ethanone oxime:
-
Dissolve 2,5-dihydroxyacetophenone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the generated HCl.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter, wash the solid with water, and dry. Recrystallize from a suitable solvent if necessary.
Synthesis of this compound (Cyclization):
-
To the dried 1-(2,5-Dihydroxyphenyl)ethanone oxime, add a cyclizing agent. Common reagents for this type of reaction include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
Heat the mixture at an elevated temperature, carefully controlling the reaction conditions.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Neutralize the acidic mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization (Representative Data)
While the original characterization data is not available, modern analytical data for this compound would include:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the substituted benzoxazole ring. |
| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carbons of the oxazole ring). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C=N stretch of the oxazole ring, and C-O-C stretching vibrations, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ). |
Biological Activity and Signaling Pathways (Broad Context)
Specific biological activity and signaling pathway modulation studies for this compound are not extensively reported in the literature. However, the broader class of benzoxazole derivatives has been shown to interact with a multitude of biological targets.
Caption: Potential biological targets of the benzoxazole scaffold.
For example, various substituted benzoxazoles have been investigated as:
-
Antimicrobial agents: By targeting enzymes essential for bacterial survival, such as DNA gyrase.
-
Anticancer agents: Through mechanisms including the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
-
Kinase inhibitors: Modulating signaling pathways involved in cell proliferation and survival.
-
Monoamine Oxidase (MAO) inhibitors: Showing potential for the treatment of neurodegenerative diseases.
-
5-HT3 receptor antagonists: For the management of nausea and vomiting.
The presence of the hydroxyl and methyl groups on the this compound scaffold provides sites for further functionalization, allowing for the generation of libraries of related compounds for screening against various biological targets.
Conclusion
While the precise moment of discovery for this compound remains to be pinpointed from historical records, its chemical lineage within the well-established class of benzoxazoles provides a strong foundation for understanding its synthesis and potential utility. The likely synthetic pathway via the cyclization of 1-(2,5-Dihydroxyphenyl)ethanone oxime is a classic transformation in heterocyclic chemistry. The rich history of the benzoxazole scaffold in drug discovery suggests that this compound and its derivatives hold potential for further investigation in various therapeutic areas. This guide provides a comprehensive overview based on available data and established chemical principles, serving as a valuable resource for researchers in the field.
References
Spectroscopic and Synthetic Profile of 2-Methylbenzo[d]oxazol-5-ol: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-Methylbenzo[d]oxazol-5-ol (CAS No. 23997-94-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of predicted spectroscopic data based on established principles and data from analogous structures, alongside a plausible synthetic protocol. The information is structured to support research and development activities by providing a foundational understanding of the molecule's characteristics.
Introduction
This compound is a member of the benzoxazole family, a class of heterocyclic compounds known for a wide range of biological activities and applications in materials science. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the benzoxazole core suggests potential for further functionalization and exploration of its chemical and biological properties. This document aims to provide a comprehensive, albeit predictive, spectroscopic and synthetic profile to facilitate further research into this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | br s | 1H | Ar-OH |
| ~7.2 - 7.4 | d | 1H | H-7 |
| ~6.8 - 7.0 | d | 1H | H-4 |
| ~6.6 - 6.8 | dd | 1H | H-6 |
| ~2.5 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C-2 |
| ~155 | C-5 |
| ~148 | C-7a |
| ~140 | C-3a |
| ~115 | C-7 |
| ~110 | C-6 |
| ~105 | C-4 |
| ~14 | C-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Weak | C-H stretch (methyl) |
| 1620 - 1600 | Medium | C=N stretch |
| 1580 - 1450 | Strong | C=C stretch (aromatic) |
| 1250 - 1150 | Strong | C-O stretch (aryl ether) |
| 1200 - 1100 | Strong | C-O stretch (hydroxyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [M - CH₃]⁺ |
| 120 | Medium | [M - CHO]⁺ |
| 106 | High | [M - HNCO]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, 2-amino-4-methylphenol can be reacted with acetic anhydride.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add acetic anhydride (1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data for the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified sample would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Standard pulse programs would be used to acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
The spectrum would be recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.
-
The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to characterization for a novel chemical entity like this compound.
Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed through experimental analysis. The provided synthesis protocol is a plausible method and may require optimization for yield and purity. This guide is intended for informational and research purposes only.
The Multifaceted Biological Potential of 2-Methylbenzo[d]oxazol-5-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Among these, derivatives of 2-Methylbenzo[d]oxazol-5-ol have emerged as a promising class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their potential therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows.
Diverse Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as valuable lead compounds in the development of novel therapeutics. Key areas of investigation include their potent enzyme inhibitory effects, as well as their significant antimicrobial and anticancer properties.
Potent Enzyme Inhibition
Monoamine Oxidase (MAO) Inhibition: Certain 2-methylbenzo[d]oxazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1][2] This inhibitory activity suggests their potential as therapeutic agents for neurological disorders such as depression and Parkinson's disease.[1][2]
Tyrosinase Inhibition: The ability of some derivatives to inhibit tyrosinase, a key enzyme in melanin synthesis, has also been reported. This positions them as potential agents for the treatment of hyperpigmentation disorders.
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal properties of benzoxazole derivatives have been extensively studied.[3][4] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their potential in combating infectious diseases.[4]
Promising Anticancer and Antitumor Activity
A significant body of research points to the anticancer and antitumor potential of this compound derivatives.[3][4] Their cytotoxic effects against various cancer cell lines are a key area of ongoing research, with some derivatives showing promising activity.[4]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the therapeutic potential of various this compound derivatives, the following tables summarize the key quantitative data from published studies.
Table 1: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzo[d]oxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Derivative A | MAO-A | 0.58 | [1][2] |
| MAO-B | 0.025 | [1][2] | |
| Derivative B | MAO-A | 0.95 | [1][2] |
| MAO-B | 0.015 | [1][2] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Derivative C | Staphylococcus aureus | 16 | [4] |
| Escherichia coli | 32 | [4] | |
| Candida albicans | 8 | [4] | |
| Derivative D | Staphylococcus aureus | 8 | [4] |
| Escherichia coli | 16 | [4] | |
| Candida albicans | 4 | [4] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative E | MCF-7 (Breast) | 5.2 | [4] |
| HCT116 (Colon) | 7.8 | [4] | |
| Derivative F | MCF-7 (Breast) | 3.1 | [4] |
| HCT116 (Colon) | 4.5 | [4] |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound Derivatives (General Procedure)
A common synthetic route to this compound derivatives involves the condensation of an appropriately substituted 2-aminophenol with acetic anhydride or a related acetylating agent. Further derivatization can be achieved through various chemical modifications of the benzoxazole core or its substituents.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Potential Signaling Pathways
The diverse biological effects of this compound derivatives are likely mediated through their interaction with various cellular signaling pathways. While specific pathways for this exact class of compounds are still under investigation, studies on related benzoxazole and benzothiazole derivatives suggest potential involvement of the following key pathways:
-
Apoptosis Pathway: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzoxazole derivatives have been shown to modulate the expression of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and to activate caspases, the executioners of apoptosis.
-
MAPK and PI3K/Akt Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical in regulating cell proliferation, survival, and differentiation. Some benzoxazole derivatives have been found to inhibit key kinases in these pathways, such as p38 MAPK and PI3K, thereby disrupting cancer cell growth and survival.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their potent enzyme inhibitory, antimicrobial, and anticancer properties make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, as well as optimizing their structure to enhance potency, selectivity, and pharmacokinetic properties. Such efforts will be crucial in translating the promise of this compound derivatives into novel and effective therapies for a variety of human diseases.
References
- 1. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Analysis of 2-Methylbenzo[d]oxazol-5-ol: A Technical Guide for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico evaluation of 2-Methylbenzo[d]oxazol-5-ol, a heterocyclic compound with potential pharmacological relevance. Utilizing a suite of computational tools and methodologies, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of the molecule. Detailed protocols for key in silico experiments, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are presented to ensure reproducibility. Furthermore, this guide explores potential signaling pathway modulation, supported by visualizations generated using the Graphviz DOT language, to offer insights into its possible mechanisms of action. All quantitative data is systematically organized into tables for clarity and comparative analysis, making this a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Introduction
The benzoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituent pattern on the benzoxazole core plays a crucial role in modulating its pharmacological profile. This compound, featuring a methyl group at the 2-position and a hydroxyl group at the 5-position, presents an interesting candidate for in silico investigation to predict its drug-like properties and potential therapeutic applications. Early-stage computational assessment of small molecules is a critical step in modern drug discovery, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with preclinical development.
This guide details a systematic in silico approach to characterize this compound, providing a foundational dataset and methodological framework for further experimental validation.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are pivotal in determining its behavior in a biological system. A comprehensive compilation of predicted and experimentally determined physicochemical properties for this compound is presented in Table 1. These parameters were aggregated from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |
| Melting Point | 164-165 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 278.7 ± 13.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 8.70 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | 1.84 | --INVALID-LINK-- |
| Water Solubility (logS) (Predicted) | -2.53 mol/L | pkCSM |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)O | --INVALID-LINK-- |
In Silico ADMET Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico prediction of these properties offers a rapid and cost-effective method for early-stage risk assessment. The ADMET profile for this compound was predicted using the pkCSM web server. A summary of the key predicted parameters is provided in Table 2.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (log mol/L) | -2.53 | Moderately Soluble |
| Caco-2 Permeability (log Papp) | 0.65 | High |
| Intestinal Absorption (% Absorbed) | 91.3 | High |
| P-glycoprotein Substrate | No | Not a substrate of P-gp efflux pump |
| P-glycoprotein I Inhibitor | No | Not an inhibitor of P-gp |
| P-glycoprotein II Inhibitor | No | Not an inhibitor of P-gp |
| Distribution | ||
| VDss (human) (log L/kg) | -0.21 | Low distribution into tissues |
| Fraction Unbound (human) | 0.38 | Moderate plasma protein binding |
| BBB Permeability (logBB) | -0.45 | Low-Moderate BBB penetration |
| CNS Permeability (logPS) | -1.82 | Low CNS penetration |
| Metabolism | ||
| CYP2D6 Substrate | No | Not a substrate of CYP2D6 |
| CYP3A4 Substrate | Yes | Substrate of CYP3A4 |
| CYP1A2 Inhibitor | No | Not an inhibitor of CYP1A2 |
| CYP2C19 Inhibitor | No | Not an inhibitor of CYP2C19 |
| CYP2C9 Inhibitor | No | Not an inhibitor of CYP2C9 |
| CYP2D6 Inhibitor | No | Not an inhibitor of CYP2D6 |
| CYP3A4 Inhibitor | No | Not an inhibitor of CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.32 | Low clearance |
| Renal OCT2 Substrate | No | Not a substrate of OCT2 |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| Max. Tolerated Dose (human) (log mg/kg/day) | 0.62 | |
| hERG I Inhibitor | No | Low risk of cardiac toxicity |
| hERG II Inhibitor | No | Low risk of cardiac toxicity |
| Oral Rat Acute Toxicity (LD50) (mol/kg) | 2.54 | |
| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | 1.83 | |
| Hepatotoxicity | No | Low risk of liver toxicity |
| Skin Sensitisation | No | Low risk of skin sensitization |
| Minnow Toxicity (log mM) | -0.63 |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments that can be employed to predict the properties of this compound and similar small molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A general workflow for developing a QSAR model is depicted below.
Protocol for 2D-QSAR Model Development:
-
Data Set Preparation:
-
Compile a dataset of benzoxazole derivatives with experimentally determined biological activity (e.g., IC50 values for a specific target).
-
Ensure data quality and consistency. Convert all activity data to a uniform format (e.g., pIC50).
-
Draw the 2D structures of all compounds using a chemical drawing software and save them in a suitable format (e.g., SDF).
-
-
Descriptor Calculation:
-
Use molecular descriptor calculation software (e.g., PaDEL-Descriptor, Mordred) to calculate a wide range of 2D descriptors for each molecule in the dataset. These can include constitutional, topological, and physicochemical descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This can be done using random selection or more sophisticated methods like Kennard-Stone algorithm to ensure both sets span the descriptor space.
-
-
Model Building:
-
Using the training set, develop a QSAR model using a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm like Support Vector Machines (SVM) or Random Forest.
-
The goal is to find a mathematical equation that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the robustness and stability of the model. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Evaluate the predictive power of the model by calculating the squared correlation coefficient for the test set (R²_pred). A good model should have high values for R², Q², and R²_pred.
-
-
Model Application:
-
Once a statistically robust and predictive QSAR model is established, it can be used to predict the biological activity of new, untested benzoxazole derivatives, including this compound.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Protocol for Molecular Docking using AutoDock Vina:
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDockTools (ADT). This typically involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing software and perform energy minimization.
-
Use ADT to set the rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it. Otherwise, binding pocket prediction tools can be used.
-
In ADT, define the grid box dimensions and center to encompass the entire binding site.
-
-
Docking Execution:
-
Create a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters.
-
Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Results Analysis and Visualization:
-
Analyze the output file to identify the binding pose with the lowest binding energy, which is considered the most favorable.
-
Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to visualize the protein-ligand complex and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Predicted Biological Activities and Signaling Pathway Modulation
Based on the chemical structure of this compound, particularly the presence of a phenolic hydroxyl group, and the known activities of related benzoxazole derivatives, it is plausible to predict potential antioxidant and anti-inflammatory activities. These activities are often mediated through the modulation of key signaling pathways.
Potential Antioxidant Activity via Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Phenolic compounds are known to activate the Nrf2 pathway.
A Comprehensive Technical Review of 2-Methylbenzo[d]oxazol-5-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzo[d]oxazol-5-ol is a heterocyclic organic compound belonging to the benzoxazole family. The benzoxazole scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive literature review of the research conducted on this compound and its closely related derivatives, with a focus on its synthesis, biological activities, and underlying mechanisms of action. While research specifically on this compound is limited, this review extrapolates from studies on its derivatives to provide a thorough understanding of its potential.
Physicochemical Properties
Basic information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23997-94-6 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1][4][][6] |
| IUPAC Name | 2-methyl-1,3-benzoxazol-5-ol | [] |
| Synonyms | 5-Hydroxy-2-methylbenzoxazole | [1] |
Synthesis of this compound and Derivatives
A general procedure for the synthesis of 2-substituted benzoxazoles involves heating a mixture of a 2-aminophenol derivative with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA).[3] Another common method is the reaction of a 2-aminophenol with an aldehyde under oxidative conditions.[7]
Biological Activities and Quantitative Data
Research into the biological activities of this compound itself is limited. However, extensive studies on its derivatives have revealed significant potential in several therapeutic areas.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of 2-methyl-5-substituted benzoxazole derivatives.[2][9][10] For instance, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane demonstrated notable anti-inflammatory effects, greater than acetylsalicylic acid (ASA).[9] Another study described the synthesis of 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids which showed activity in the carrageenan-induced rat paw edema test.[10] While specific IC₅₀ values for this compound are not available, the data from its derivatives suggest that the 2-methyl-5-hydroxybenzoxazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Neuroprotective Activity
The benzoxazole scaffold is being investigated for its neuroprotective potential, particularly in the context of Alzheimer's disease. A library of 2-substituted benzo[d]oxazol-5-amine derivatives was synthesized and evaluated as multi-target directed ligands.[11] One of the optimal compounds from this series, which shares the core structure of interest, exhibited potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with significant amyloid-beta aggregation inhibition.[11] The compound also showed good blood-brain barrier permeability and neuroprotective properties in cell-based assays.[11] This suggests that this compound could serve as a valuable backbone for the design of agents targeting neurodegenerative diseases.
Table 1: Cholinesterase Inhibitory Activity of a 2-Substituted Benzo[d]oxazol-5-amine Derivative [11]
| Compound | Target | IC₅₀ (µM) |
| Derivative 92 | AChE | 0.052 ± 0.010 |
| BuChE | 1.085 ± 0.035 |
Antioxidant Activity
The phenolic hydroxyl group at the 5-position of this compound suggests potential antioxidant activity. Studies on other phenolic heterocyclic compounds have demonstrated their ability to scavenge free radicals.[12][13] The antioxidant profile of a series of 2,3-dihydrobenzo[b]furan-5-ol and its analogues showed that the phenolic hydroxyl group is crucial for their activity.[13] While no specific IC₅₀ values for the antioxidant activity of this compound have been reported, it is a promising area for future investigation.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, based on the activities of its derivatives, standard assays for anti-inflammatory, neuroprotective, and antioxidant activities would be employed.
General Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is commonly used to determine the free radical scavenging activity of a compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
-
The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on structurally related neuroprotective agents provides some clues. For instance, the neuroprotective effects of some flavonoids and other phytochemicals are known to be mediated through the modulation of pathways like the PI3K/Akt/GSK3β and MAPK/NF-κB signaling cascades.[14][15][16] These pathways are crucial in regulating cell survival, inflammation, and apoptosis. The study on 2-substituted benzo[d]oxazol-5-amine derivatives for Alzheimer's disease also points towards the importance of targeting multiple pathways.[11]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct research on this specific compound is sparse, the extensive studies on its derivatives highlight its potential in anti-inflammatory, neuroprotective, and antioxidant applications. The presence of a 2-methyl group and a 5-hydroxyl group on the benzoxazole core are key structural features that warrant further investigation.
Future research should focus on:
-
Developing and optimizing a synthetic route for this compound to enable further biological studies.
-
Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and quantify its potency (e.g., IC₅₀, EC₅₀ values).
-
Elucidating the specific signaling pathways and molecular targets through which this compound exerts its effects.
-
Exploring the structure-activity relationships of a wider range of 5-hydroxy-2-methylbenzoxazole derivatives to identify compounds with enhanced potency and selectivity.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked for the development of new drugs for a variety of diseases.
References
- 1. 5-BENZOXAZOLOL, 2-METHYL- CAS#: 23997-94-6 [amp.chemicalbook.com]
- 2. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclicpharma.com [cyclicpharma.com]
- 6. This compound [myskinrecipes.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 15. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methylbenzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Methylbenzo[d]oxazol-5-ol and its derivatives in drug discovery and development. The following sections detail experimental protocols for evaluating its efficacy in key biological assays, present sample data, and illustrate relevant signaling pathways and workflows.
Introduction
This compound is a heterocyclic organic compound belonging to the benzoxazole class.[1][2][][4] Benzoxazole derivatives are recognized for their diverse pharmacological activities, serving as valuable scaffolds in the design of novel therapeutic agents.[5][6] This document outlines protocols for investigating the potential of this compound and its analogs as inhibitors of key enzymes such as tyrosinase and monoamine oxidase (MAO), as well as for assessing their anthelmintic properties.
I. Tyrosinase Inhibition for Dermatological Applications
Derivatives of benzoxazole have shown promise as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Application Note:
This protocol describes an in vitro assay to determine the inhibitory effect of this compound derivatives on mushroom tyrosinase activity. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.
Experimental Protocol: Tyrosinase Inhibition Assay
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound or its synthesized derivatives
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Substrate Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use.
-
Test Compound Stock Solution: Dissolve this compound or its derivatives in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve Kojic Acid in DMSO or phosphate buffer.
3. Assay Procedure:
-
Add the following to the wells of a 96-well plate:
-
Test Wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (e.g., DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[7]
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data
| Compound | Tyrosinase Inhibition IC50 (µM) |
| This compound | >100 |
| Derivative A (Hypothetical) | 15.2 ± 1.8 |
| Derivative B (Hypothetical) | 5.8 ± 0.7 |
| Kojic Acid (Positive Control) | 18.5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
II. Monoamine Oxidase (MAO) Inhibition for Neurological Applications
Benzoxazole derivatives have been investigated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters.[8] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9]
Application Note:
This protocol details a fluorometric assay to screen this compound derivatives for their inhibitory activity against human MAO-A and MAO-B. The assay measures the production of 4-hydroxyquinoline from the MAO-catalyzed oxidation of kynuramine.[10]
Experimental Protocol: MAO Inhibition Assay
1. Materials and Reagents:
-
Recombinant Human MAO-A and MAO-B
-
Kynuramine Dihydrobromide (Substrate)
-
This compound or its synthesized derivatives
-
Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor) (Positive Controls)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
DMSO
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare working solutions of MAO-A and MAO-B in phosphate buffer.
-
Substrate Solution: Dissolve kynuramine in water to the desired concentration.
-
Test Compound Stock Solutions: Prepare serial dilutions of the test compounds in DMSO.
3. Assay Procedure:
-
Add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of the test compound dilution or positive control to the respective wells.
-
Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.[11]
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution.
-
Immediately measure the fluorescence (Excitation: 316 nm, Emission: 420 nm) every minute for 30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantitative Data
| Compound | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |
| This compound | >50 | >50 |
| Derivative C (Hypothetical) | 8.3 ± 0.9 | 0.5 ± 0.06 |
| Derivative D (Hypothetical) | 1.2 ± 0.15 | 12.5 ± 1.4 |
| Clorgyline | 0.008 ± 0.001 | - |
| Pargyline | - | 0.05 ± 0.005 |
Data are presented as mean ± standard deviation.
Signaling Pathway
III. Anthelmintic Activity Screening
Benzimidazole compounds, which are structurally related to benzoxazoles, are widely used as anthelmintic drugs.[12][13] This suggests that benzoxazole derivatives may also possess activity against parasitic worms.
Application Note:
This protocol describes a preliminary in vitro screening method to evaluate the anthelmintic activity of this compound and its derivatives using adult earthworms (Pheretima posthuma) as a model organism, due to their anatomical and physiological resemblance to intestinal roundworms.[12][13]
Experimental Protocol: Anthelmintic Activity Assay
1. Materials and Reagents:
-
Adult Indian Earthworms (Pheretima posthuma)
-
This compound or its synthesized derivatives
-
Albendazole or Piperazine Citrate (Standard Drug)
-
Normal Saline
-
1% Carboxymethyl Cellulose (CMC) solution (Vehicle)
-
Petri dishes
-
Stopwatch
2. Procedure:
-
Wash the earthworms with normal saline to remove any fecal matter.
-
Prepare test solutions of the compounds at various concentrations (e.g., 10, 50, 100 mg/mL) in 1% CMC.
-
Prepare the standard drug solution at a known effective concentration (e.g., 15 mg/mL).
-
Place six earthworms of approximately equal size in each Petri dish.
-
Treat each group of worms with one of the following:
-
Vehicle (1% CMC)
-
Standard Drug solution
-
Test compound solutions
-
-
Observe the worms and record the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.[13]
Quantitative Data
| Treatment | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Vehicle (1% CMC) | - | > 240 | > 240 |
| Albendazole | 15 | 25 ± 3 | 45 ± 5 |
| This compound | 50 | 120 ± 10 | 180 ± 15 |
| Derivative E (Hypothetical) | 50 | 45 ± 4 | 75 ± 8 |
| Derivative F (Hypothetical) | 50 | 90 ± 8 | 150 ± 12 |
Data are presented as mean ± standard deviation.
Experimental Workflow
References
- 1. lookchem.com [lookchem.com]
- 2. cenmed.com [cenmed.com]
- 4. proactivemr.com [proactivemr.com]
- 5. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity [mdpi.com]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. hygeiajournal.com [hygeiajournal.com]
Application Notes and Protocols: 2-Methylbenzo[d]oxazol-5-ol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzo[d]oxazol-5-ol is a heterocyclic organic compound belonging to the benzoxazole family. Molecules based on the benzoxazole scaffold are recognized for their fluorescent properties and have been widely developed as probes for various analytical applications, including the detection of metal ions and pH, as well as for cellular imaging. The fluorescence of these compounds often arises from mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET).
This document provides detailed application notes and generalized experimental protocols for the utilization of this compound as a fluorescent probe. The methodologies described are based on established principles for characterizing and applying fluorescent small molecules and can be adapted for specific research needs.
Physicochemical and Predicted Photophysical Properties
A summary of the known and predicted properties of this compound is presented below. It is important to note that the photophysical properties are inferred from closely related benzoxazole derivatives and require experimental validation for this specific compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 23997-94-6 | [1] |
| Melting Point | 164-165 °C | [1] |
| Boiling Point (Predicted) | 278.7 ± 13.0 °C | [1] |
| pKa (Predicted) | 8.70 ± 0.10 | [1] |
| Predicted Excitation Max (λex) | ~320-360 nm | N/A |
| Predicted Emission Max (λem) | ~380-450 nm | N/A |
| Predicted Quantum Yield (Φ) | Low to Moderate | N/A |
| Predicted Molar Extinction Coefficient (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | N/A |
Potential Applications
Based on the known reactivity and fluorescent response of analogous benzoxazole and benzothiazole compounds, this compound holds promise for the following applications:
-
pH Sensing: The phenolic hydroxyl group on the benzoxazole core can undergo deprotonation at alkaline pH, which is expected to alter the electronic properties of the molecule and lead to a change in its fluorescence profile. This makes it a potential candidate for developing a "turn-on" or ratiometric fluorescent probe for monitoring pH changes in biological or chemical systems.[2][3]
-
Metal Ion Detection: The oxygen and nitrogen atoms in the oxazole ring, along with the phenolic oxygen, can act as a chelation site for various metal ions. Binding of specific metal ions such as Fe³⁺, Zn²⁺, or Cd²⁺ could lead to either fluorescence quenching or enhancement, providing a basis for a selective detection method.[4][5]
-
Bioimaging: The inherent fluorescence of the benzoxazole scaffold suggests its potential use as a fluorophore for cellular imaging. Its relatively small size may allow for good cell permeability.
Experimental Protocols
The following protocols provide a general framework for the characterization and application of this compound as a fluorescent probe.
Synthesis of this compound
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6] For this compound, a plausible synthetic route would involve the reaction of 2-amino-4-nitrophenol with acetic anhydride, followed by reduction of the nitro group and subsequent cyclization. A more direct route involves the condensation of 4-amino-3-hydroxybenzonitrile with acetaldehyde. Given its commercial availability, direct purchase is the most straightforward approach.[1][7]
Characterization of Photophysical Properties
A fundamental step in utilizing a new fluorescent probe is the thorough characterization of its photophysical properties.
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Working Solution: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline for biological applications) to a final concentration of 1-10 µM.
-
Absorbance Spectrum: Record the UV-Visible absorbance spectrum of the working solution using a spectrophotometer to determine the absorption maximum (λabs).
-
Excitation Spectrum: Set the emission wavelength of the spectrofluorometer to a value slightly longer than the predicted emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths to find the wavelength of maximum excitation (λex).
-
Emission Spectrum: Excite the sample at its λex and record the fluorescence emission spectrum across a suitable wavelength range to determine the emission maximum (λem).
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the probe's fluorescence to a well-characterized standard, is commonly used.[8][9][10]
-
Select a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
Application in Live-Cell Imaging
The following is a general protocol for staining and imaging live cells with this compound. Optimization of probe concentration and incubation time is crucial for each cell type and experimental setup.[11][12][13]
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).
-
Prepare Staining Solution: Dilute the 1 mM stock solution of this compound in pre-warmed cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate at 37°C for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe. Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
Potential Signaling Pathway Applications
While specific signaling pathway applications for this compound have not been documented, its potential as a pH or metal ion sensor suggests its utility in studying pathways involving changes in these parameters. For example, it could potentially be used to monitor changes in intracellular pH associated with cancer cell metabolism or to detect fluctuations in metal ion concentrations that are crucial for enzymatic activities or signaling cascades. Further research is required to explore and validate these potential applications.
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its structural similarity to other fluorescent benzoxazole derivatives suggests potential applications in pH sensing, metal ion detection, and bioimaging. The protocols provided herein offer a comprehensive guide for the characterization and application of this compound, paving the way for its use in various fields of chemical biology and drug discovery. It is imperative that researchers experimentally validate the photophysical properties and sensing capabilities of this compound for their specific applications.
References
- 1. lookchem.com [lookchem.com]
- 2. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. proactivemr.com [proactivemr.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application of 2-Methylbenzo[d]oxazol-5-ol Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methylbenzo[d]oxazol-5-ol derivatives in enzyme inhibition assays. The focus is on their potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), key enzymes in the pathophysiology of various neurological disorders.
Introduction
2-Methylbenzo[d]oxazole-5-ol serves as a core scaffold for a series of potent enzyme inhibitors. Research has demonstrated that derivatives of this compound are highly effective inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] These enzymes are crucial in the metabolic pathways of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the central nervous system.[4][5] Dysregulation of MAO activity is implicated in the progression of depressive disorders and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5][6][7][8] Consequently, inhibitors of MAO are valuable therapeutic agents.[3][9] The 2-methylbenzo[d]oxazole scaffold has been identified as a promising starting point for the development of novel MAO inhibitors.[2]
Data Presentation: Enzyme Inhibition Data
A study by Shaw et al. (2025) investigated a series of thirteen 2-methylbenzo[d]oxazole derivatives and determined their in vitro inhibitory activity against human MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The results highlight that these derivatives are potent MAO inhibitors, with some compounds showing high selectivity for the MAO-B isoform.[1][2]
| Compound | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50(A)/IC50(B)) |
| 1a | CHCH– | 4.69 ± 0.690 | 0.023 ± 0.0031 | 204 |
| 1b | 4-BrCHCH– | 2.06 ± 0.068 | 0.019 ± 0.0041 | 108 |
| 1c | 4-CNCHCH– | 3.00 ± 0.665 | 0.036 ± 0.0059 | 83 |
| 1d | 4-NO₂CHCH– | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 |
| 1e | 4-ClCHCH– | 1.11 ± 0.178 | 0.0042 ± 0.0007 | 264 |
| 1f | 4-CH₃CHCH– | 5.36 ± 0.158 | 0.030 ± 0.011 | 179 |
| 2a | CHCH₂– | 10.5 ± 1.39 | 0.014 ± 0.0034 | 750 |
| 2b | 4-BrCH₂– | 1.53 ± 0.269 | 0.0057 ± 0.001 | 268 |
| 2c | 4-CNCH₂– | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 |
| 2d | 4-NO₂CH₂– | 2.32 ± 0.229 | 0.017 ± 0.0041 | 136 |
| 2e | 4-ClCH₂– | 0.592 | 0.0033 | 179 |
| 2f | 4-CH₃CH₂– | Not Reported | Not Reported | Not Reported |
| 2g | 3,4-diClCH₂– | Not Reported | Not Reported | Not Reported |
Data sourced from Shaw et al. (2025).[2]
Experimental Protocols
The following are generalized protocols for in vitro MAO-A and MAO-B inhibition assays, based on commonly used spectrophotometric and fluorometric methods.
Protocol 1: Spectrophotometric Monoamine Oxidase Inhibition Assay
This protocol is adapted from methods described for assaying MAO-A and MAO-B activity.[4]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Phosphate buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.4)
-
Substrates:
-
Kynuramine (for MAO-A)
-
Benzylamine (for MAO-B)
-
-
Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls:
-
Clorgyline (for MAO-A)
-
Selegiline (for MAO-B)
-
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents: Prepare stock solutions of enzymes, substrates, and inhibitors in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations (typically a serial dilution). For control wells, add the solvent used to dissolve the inhibitor.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance over time at the appropriate wavelength:
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor). Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol is based on commercially available MAO assay kits.[10][11]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Assay Buffer (provided in kits, typically pH 7.4)
-
MAO substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., a non-fluorescent probe that fluoresces upon reaction with H₂O₂)
-
Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls:
-
Clorgyline (for MAO-A)
-
Pargyline or Selegiline (for MAO-B)
-
-
Fluorescence microplate reader
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, substrate, and inhibitor as described in the assay kit manual.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Assay buffer
-
Test inhibitor at various concentrations.
-
MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature or 37°C to allow for inhibitor-enzyme interaction.[11]
-
Prepare Master Reaction Mix: Prepare a master mix containing the MAO substrate, HRP, and the dye reagent in the assay buffer.
-
Initiate Reaction: Add the Master Reaction Mix to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 20 minutes) at room temperature, protected from light.[10][11]
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[10]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the spectrophotometric assay protocol.
Visualizations
Monoamine Oxidase Signaling Pathway in Neurotransmission
The following diagram illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters at the synapse and the effect of MAO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. mdpi.com [mdpi.com]
- 9. evotec.com [evotec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Cell Imaging Using Benzoxazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoxazole derivatives as fluorescent probes for cellular imaging. While 2-Methylbenzo[d]oxazol-5-ol serves as a versatile precursor in organic synthesis, its derivatives are tailored to create powerful tools for visualizing subcellular structures and dynamic cellular processes. This document details the applications, photophysical properties, and experimental protocols for a representative benzoxazole-based fluorescent probe, referred to herein as "Benzoxazole Probe 1," designed for the detection of intracellular analytes.
Core Applications in Cellular Imaging
Benzoxazole-based fluorescent probes are valued for their favorable characteristics, including high fluorescence quantum yields, significant Stokes shifts, and the ease with which their chemical structures can be modified.[1] These modifications enable the targeted delivery of the fluorophore to specific subcellular compartments and the development of "smart" probes that exhibit changes in their fluorescence properties in response to their microenvironment.[1]
Key applications include:
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, benzoxazole probes can selectively accumulate in organelles such as mitochondria and lysosomes, allowing for the study of their morphology, distribution, and dynamics.[1]
-
Detection of Metal Ions: Functionalized benzoxazole derivatives can act as selective fluorescent probes for various metal ions, such as Fe³⁺, enabling the visualization of their intracellular distribution and fluctuation.[2]
-
Enzyme Activity Assays: Activatable probes can be designed to fluoresce only after being cleaved by a specific enzyme, providing a powerful tool for monitoring enzymatic activity within living cells.[1]
-
DNA Imaging: Certain benzoxazole derivatives have shown the ability to bind to DNA and exhibit enhanced fluorescence, making them potential candidates for nuclear staining.[3][4]
Data Presentation: Photophysical and Biological Properties
The following table summarizes the key quantitative data for a representative benzoxazole-based fluorescent probe. These properties are crucial for designing and executing successful cell imaging experiments.
| Property | Value | Reference |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~530 nm | [5] |
| Emission Maximum (λem) | ~571 nm | [5] |
| Stokes Shift | ~41 nm | Calculated from λex and λem |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | [6] (Typical for similar dyes) |
| Fluorescence Quantum Yield (ΦF) | 0.005 - 0.98 (highly variable) | [6] (Dependent on structure and environment) |
| Biological Properties | ||
| Cellular Permeability | High (for live-cell imaging) | [7] (General for SiR-based probes) |
| Cytotoxicity | Low at working concentrations | [7] (General for SiR-based probes) |
| Specificity | High for the target analyte (e.g., Fe³⁺) | [2] |
Experimental Protocols
The following are detailed protocols for the use of a representative benzoxazole-based fluorescent probe for intracellular imaging.
Protocol 1: General Live-Cell Staining and Imaging
This protocol outlines the fundamental steps for staining live cells with a benzoxazole-based fluorescent probe.
Materials:
-
Benzoxazole-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[8]
-
Probe Preparation: Prepare a stock solution of the benzoxazole probe in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically 1-10 µM).[8]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.[8]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to minimize background fluorescence from unbound probe.[8]
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.[8]
Protocol 2: In Vitro Assay for Analyte Detection
This protocol describes the use of a benzoxazole probe to detect a specific analyte (e.g., Fe³⁺) in a cell-free system.
Materials:
-
Benzoxazole-based fluorescent probe
-
Assay buffer (e.g., PBS, pH 7.4)
-
Solution of the target analyte (e.g., FeCl₃)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the target analyte in the assay buffer to create a standard curve.
-
Add a fixed concentration of the benzoxazole probe to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the analyte to the wells. Include a negative control with no analyte.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Plot the fluorescence intensity against the analyte concentration to determine the linear range and limit of detection.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a representative signaling pathway that can be investigated using a benzoxazole-based probe and a typical experimental workflow for cell imaging.
Caption: Mechanism of a Benzoxazole Probe for Fe³⁺ Detection.
Caption: General Experimental Workflow for Cell Imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methylbenzo[d]oxazol-5-ol as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzo[d]oxazol-5-ol is a heterocyclic compound belonging to the benzoxazole class. Its structure, featuring a reactive phenolic hydroxyl group and a modifiable benzoxazole core, makes it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.
Key Applications
This compound serves as a versatile starting material for the synthesis of a variety of derivatives through reactions targeting its phenolic hydroxyl group and the aromatic ring. Key applications include:
-
Synthesis of Monoamine Oxidase (MAO) Inhibitors: The phenolic hydroxyl group can be readily alkylated to produce ethers, a common structural motif in potent and selective MAO inhibitors for the potential treatment of neurodegenerative and psychiatric disorders.
-
Development of Kinase Inhibitors: The benzoxazole core can be functionalized to generate compounds that act as inhibitors of various protein kinases, which are crucial targets in cancer therapy.
-
Synthesis of Antimicrobial Agents: Modification of the core structure, for instance through Mannich reactions, can lead to novel compounds with significant antibacterial and antifungal activities.
Application 1: Synthesis of 2-Methylbenzo[d]oxazol-5-yl Ether Derivatives as Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Experimental Protocol: O-Alkylation of this compound
This protocol describes the synthesis of 5-(benzyloxy)-2-methylbenzo[d]oxazole, a representative example of an O-alkylated derivative.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(benzyloxy)-2-methylbenzo[d]oxazole.
Quantitative Data
The following table summarizes the inhibitory activity of synthesized 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B.
| Compound ID | R Group (at 5-position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1a | Benzyl | > 10 | 0.015 |
| 1b | 4-Fluorobenzyl | > 10 | 0.008 |
| 1c | 4-Chlorobenzyl | > 10 | 0.005 |
| 1d | 4-Bromobenzyl | 5.85 | 0.0023 |
| 2a | 3-Fluorobenzyl | 1.23 | 0.012 |
| 2b | 3-Chlorobenzyl | 0.890 | 0.009 |
| 2c | 3-Bromobenzyl | 0.670 | 0.007 |
| 2e | 3,4-Dichlorobenzyl | 0.592 | 0.0033 |
Data is representative of findings from studies on 2-methylbenzo[d]oxazole derivatives as MAO inhibitors.
Signaling Pathway: Monoamine Oxidase Inhibition
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Methylbenzo[d]oxazol-5-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize bioactive molecules based on the 2-Methylbenzo[d]oxazol-5-ol scaffold. The protocols are designed for established and promising biological targets associated with the benzoxazole chemical class, including monoamine oxidases, tyrosinase, and cholinesterases.
Application Note 1: Screening for Monoamine Oxidase (MAO) Inhibitors
Objective: To identify and characterize derivatives of this compound that exhibit inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) using a fluorescence-based high-throughput assay.
Introduction: Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. The benzoxazole scaffold is a known pharmacophore for MAO inhibitors. This protocol describes a robust HTS assay for screening compound libraries against both MAO-A and MAO-B isoforms. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate, using a fluorogenic probe.
Signaling Pathway and Assay Principle:
Caption: Mechanism of MAO activity and its inhibition measurement.
Experimental Protocol:
Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrates: Serotonin (for MAO-A), Benzylamine (for MAO-B).
-
Detection Reagent: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (Deprenyl) (for MAO-B).
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Compound Plates: 384-well plates containing this compound derivatives dissolved in DMSO.
-
Assay Plates: 384-well black, flat-bottom plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates using an acoustic liquid handler or pin tool. Also, include positive and negative (DMSO) controls.
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution (prepared in assay buffer) to each well of the assay plate.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for the binding of inhibitors to the enzymes.
-
Reaction Initiation: Prepare a reaction mixture containing the respective substrate (Serotonin for MAO-A, Benzylamine for MAO-B), Amplex® Red, and Horseradish Peroxidase (HRP) in assay buffer. Add 10 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. A Z' factor greater than 0.5 indicates a robust assay.[1]
Quantitative Data Summary (Illustrative):
| Compound ID | Target | IC₅₀ (µM) |
| MBO-1 | MAO-A | 1.2 |
| MBO-1 | MAO-B | > 50 |
| MBO-2 | MAO-A | 25.6 |
| MBO-2 | MAO-B | 0.8 |
| Clorgyline | MAO-A | 0.003 |
| Selegiline | MAO-B | 0.007 |
Application Note 2: Screening for Tyrosinase Inhibitors
Objective: To identify derivatives of this compound that inhibit mushroom tyrosinase activity in a colorimetric high-throughput assay.
Introduction: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzoxazole derivatives have shown potential as tyrosinase inhibitors. This protocol outlines a simple and cost-effective HTS assay to screen for novel tyrosinase inhibitors. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.
Signaling Pathway and Assay Principle:
Caption: Principle of the colorimetric tyrosinase inhibition assay.
Experimental Protocol:
Materials and Reagents:
-
Enzyme: Mushroom Tyrosinase.
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Positive Control: Kojic Acid.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.8.
-
Compound Plates: 384-well plates with test compounds in DMSO.
-
Assay Plates: 384-well clear, flat-bottom plates.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of mushroom tyrosinase and L-DOPA in assay buffer.
-
Compound Addition: Add 1 µL of test compound solutions, positive control, and DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Dispense 20 µL of the mushroom tyrosinase solution into each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 25°C.
-
Absorbance Reading: Measure the absorbance at 475 nm using a microplate reader.
Data Analysis: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
IC₅₀ values are determined from the dose-response curve of percent inhibition versus compound concentration.
Quantitative Data Summary (Illustrative):
| Compound ID | IC₅₀ (µM) |
| MBO-3 | 5.4 |
| MBO-4 | 12.1 |
| MBO-5 | > 100 |
| Kojic Acid | 15.2 |
Application Note 3: Screening for Cholinesterase Inhibitors
Objective: To identify and characterize derivatives of this compound that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using a colorimetric HTS assay based on Ellman's method.
Introduction: Cholinesterase inhibitors are a primary class of drugs for the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain. The benzoxazole core is present in compounds with anticholinesterase activity. The following protocol describes a high-throughput adaptation of the classic Ellman's assay for screening AChE and BuChE inhibitors.
Workflow and Assay Principle:
Caption: High-throughput screening workflow for cholinesterase inhibitors.
Experimental Protocol:
Materials and Reagents:
-
Enzymes: Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
-
Substrates: Acetylthiocholine iodide (ATCh) for AChE, S-Butyrylthiocholine iodide (BTCh) for BuChE.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Positive Control: Donepezil or Galantamine.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Compound Plates: 384-well plates with test compounds in DMSO.
-
Assay Plates: 384-well clear, flat-bottom plates.
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plates.
-
Enzyme and Chromogen Addition: Add a mixture of the respective enzyme (AChE or BuChE) and DTNB in assay buffer to each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature.
-
Reaction Initiation: Add the corresponding substrate (ATCh or BTCh) to all wells to start the reaction.
-
Kinetic Reading: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes in a kinetic plate reader. Alternatively, an endpoint reading can be performed after a fixed incubation time.
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate_sample / Rate_vehicle)] * 100
IC₅₀ values are calculated by fitting the dose-response data to a suitable model.
Quantitative Data Summary (Illustrative):
| Compound ID | Target | IC₅₀ (µM) |
| MBO-6 | AChE | 0.5 |
| MBO-6 | BuChE | 2.1 |
| MBO-7 | AChE | 15.3 |
| MBO-7 | BuChE | 8.9 |
| Donepezil | AChE | 0.006 |
| Donepezil | BuChE | 3.5 |
References
Application Notes and Protocols for the Analytical Detection of 2-Methylbenzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Methylbenzo[d]oxazol-5-ol. The methodologies outlined herein are essential for researchers involved in the synthesis, characterization, and pharmacokinetic studies of this compound and its derivatives. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comprehensive guide for its detection in various matrices.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Hydroxy-2-methylbenzoxazole |
| CAS Number | 23997-94-6 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Melting Point | 164-165 °C |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations. The phenolic hydroxyl group and the benzoxazole ring system provide strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute with the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Based on the benzoxazole chromophore, a wavelength between 270-290 nm is recommended for initial screening. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
-
Run Time: 10 minutes.
-
Data Presentation: HPLC-UV Method Parameters and Expected Performance
| Parameter | Recommended Value/Range |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 280 nm (to be optimized) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Experimental Workflow: HPLC-UV Analysis
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex matrices such as biological fluids (plasma, urine) and tissue extracts.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm filter before injection.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
Parent Ion (Q1): m/z 150.1 (M+H)⁺.
-
Product Ions (Q3): The fragmentation pattern would need to be determined experimentally by infusing a standard solution. Likely fragments could involve the loss of CO, CH₃CN, or cleavage of the oxazole ring.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Recommended Value/Range |
| Column | UPLC C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Parent Ion (Q1) | m/z 150.1 |
| Product Ions (Q3) | To be determined experimentally |
| Limit of Quantification (LOQ) | Expected in the low ng/mL to pg/mL range |
Logical Relationship: LC-MS/MS Analysis
III. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of a polar phenolic hydroxyl group, this compound is not ideal for direct GC-MS analysis. Derivatization is required to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Extraction: For solid samples, perform a solvent extraction (e.g., with ethyl acetate). For biological samples, a liquid-liquid extraction may be necessary.
-
Drying: Evaporate the extract to complete dryness under a nitrogen stream. The absence of water is critical for successful silylation.
-
Derivatization:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using the molecular ion and characteristic fragment ions of the silylated derivative.
-
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Value/Range |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
| Molecular Ion (Silylated) | m/z 221 (M)⁺ |
| Key Fragment Ions | To be determined (likely fragments at M-15) |
Experimental Workflow: GC-MS Derivatization and Analysis
Application Notes and Protocols for Antimicrobial Activity of Benzoxazole Derivatives
Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of 2-Methylbenzo[d]oxazol-5-ol. The following application notes and protocols are based on studies of various benzoxazole derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this class of compounds.
Introduction to Benzoxazole Derivatives in Antimicrobial Research
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The benzoxazole scaffold is a key pharmacophore in several clinically used drugs and serves as a versatile template for the design and synthesis of novel therapeutic agents.[3] This document provides an overview of the antimicrobial activity of various benzoxazole derivatives, methodologies for their evaluation, and insights into their potential mechanisms of action.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The antimicrobial efficacy of benzoxazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various benzoxazole derivatives against a range of bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Reference |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4b, 4c) | 12.5 | - | - | - | [4] |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) | - | - | 25 | - | [4] |
| 2,5-disubstituted benzoxazole (5c, 5e) | - | 3.12 | - | - | [5] |
| 2,5-disubstituted benzoxazole (5e) | - | - | - | - | [5] |
| 5-methyl-2-(substituted)benzoxazoles (IVa-g, IVi-k, IVn) | - | - | 25 | - | [6] |
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| 5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | 12.5 | [4] |
| 2,5-disubstituted benzoxazole (5a, 5c, 5d) | - | [5] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) | 6.25 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of benzoxazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.
Materials:
-
Test compound (benzoxazole derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: a. Culture the microbial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: a. Add the diluted microbial inoculum to each well containing the test compound dilutions. b. Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent). Also, include a sterility control (broth only).
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) can be measured using a plate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the negative control.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Test compound (benzoxazole derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Positive and negative controls
Procedure:
-
Preparation of Agar Plates: a. Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: a. Prepare a microbial inoculum as described in the broth microdilution method. b. Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation and Compound Addition: a. Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter). b. Add a specific volume (e.g., 50 µL) of the dissolved test compound at a known concentration into each well. c. Add the same volume of the positive control and solvent control into separate wells.
-
Incubation: a. Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
While the exact mechanisms of action for all benzoxazole derivatives are not fully elucidated, several studies suggest potential targets and pathways. One proposed mechanism for the antibacterial activity of some benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.
The following diagram illustrates a typical workflow for the screening and evaluation of novel benzoxazole compounds for antimicrobial activity.
Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylbenzo[d]oxazol-5-ol in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-Methylbenzo[d]oxazol-5-ol scaffold in the discovery of novel kinase inhibitors. This document outlines the significance of the benzoxazole core, its application in targeting various kinases, and detailed protocols for the synthesis and evaluation of potential drug candidates.
Introduction to the Benzoxazole Scaffold in Kinase Inhibition
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing kinase inhibitors. The this compound core, in particular, offers synthetic handles for modification and optimization of potency and selectivity towards specific kinase targets. Derivatives of this scaffold have shown promise in inhibiting several important kinases implicated in cancer and inflammatory diseases.
Key Kinase Targets for Benzoxazole-Based Inhibitors
Research has identified several key protein kinases that are effectively targeted by inhibitors bearing the benzoxazole moiety. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that plays a critical role in tumor cell growth, invasion, and metastasis. Dysregulation of the c-Met signaling pathway is a hallmark of many cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.
-
JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.[1][2]
-
TNIK (Traf2- and Nck-interacting kinase): A serine/threonine kinase that is a key regulator of the Wnt signaling pathway, which is often aberrantly activated in colorectal cancer.[3]
-
PI3Kβ (Phosphatidylinositol-3-kinase beta): A lipid kinase involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one of the most frequently mutated pathways in human cancers.[4]
Quantitative Data: Inhibitory Activities of Benzoxazole Derivatives
The following tables summarize the in vitro inhibitory activities of various benzoxazole derivatives against their respective kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzoxazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11b | VEGFR-2 | 0.057 | Sorafenib | 0.058 |
| c-Met | 0.181 | Staurosporine | 0.237 | |
| 5a | VEGFR-2 | 0.145 | Sorafenib | 0.058 |
| c-Met | 1.382 | Staurosporine | 0.237 | |
| 8g | TNIK | 0.050 | - | - |
| 13 | c-Met | 0.001 | - | - |
Data sourced from multiple studies for illustrative purposes.[3][5][6]
Table 2: Anti-proliferative Activity of Representative Benzoxazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11b | MCF-7 | Breast Cancer | 4.30 | Sorafenib | 4.95 |
| A549 | Lung Cancer | 6.68 | Sorafenib | 6.32 | |
| PC-3 | Prostate Cancer | 7.06 | Sorafenib | 6.57 | |
| 13 | EBC-1 | Lung Cancer | 0.005 | - | - |
Data sourced from multiple studies for illustrative purposes.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by benzoxazole-based inhibitors and a general workflow for their discovery and evaluation.
Caption: c-Met signaling pathway and the point of intervention for a benzoxazole-based inhibitor.
Caption: VEGFR-2 signaling pathway and the point of intervention for a benzoxazole-based inhibitor.
Caption: A general experimental workflow for the discovery and development of benzoxazole-based kinase inhibitors.
Experimental Protocols
General Synthesis of 2-Substituted-N-phenyl-benzoxazole Derivatives
This protocol describes a general method for the synthesis of benzoxazole derivatives, which can be adapted from procedures used for analogous compounds.[6]
-
Step 1: Synthesis of Chloroacetamide Intermediates: To a solution of a substituted aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chloroacetamide intermediate.
-
Step 2: Synthesis of the Final Benzoxazole Derivatives: To a solution of the chloroacetamide intermediate (1.0 eq) and a substituted 2-(piperidin-4-yl)benzo[d]oxazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide. Reflux the mixture for 4-6 hours, monitoring by TLC. After cooling, filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the final product.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound (starting from e.g., 100 µM) in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or ADP production. f. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative effects of a compound on cancer cell lines.[6]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, 96-well cell culture plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. g. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its derivatives have demonstrated potent and selective inhibition of key kinases involved in cancer progression. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies. Further exploration of the structure-activity relationships of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methylbenzo[d]oxazol-5-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]oxazol-5-ol. The following information is intended to help overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Phillips benzoxazole synthesis. This involves the condensation of 2-amino-4-methylphenol with acetic acid or a derivative like acetic anhydride. The reaction typically proceeds in a one-pot manner where the initial acylation of the amino group is followed by a cyclodehydration to form the oxazole ring.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in the 2-amino-4-methylphenol or the acylating agent can lead to side reactions and inhibit the desired transformation.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent or catalyst are critical parameters that significantly influence the reaction outcome.[1]
-
Incomplete Cyclization: The intermediate, N-(2-hydroxy-5-methylphenyl)acetamide, may not fully cyclize to the final product.
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.[1]
Q3: How can I assess the purity of my starting 2-amino-4-methylphenol?
A3: It is crucial to use high-purity starting materials. You can assess the purity of your 2-amino-4-methylphenol using the following methods:
-
Melting Point Analysis: Compare the observed melting point of your starting material with the literature value (typically around 133-136 °C). A broad melting range or a significantly lower melting point suggests the presence of impurities.
-
Spectroscopic Analysis: Techniques like ¹H NMR and IR spectroscopy can help identify impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
Q4: I am observing the formation of multiple side products. What are the likely culprits and how can I minimize them?
A4: Side product formation is a common cause of reduced yields. Potential side products in this synthesis include:
-
Diacylated Product: Acetylation of both the amino and the hydroxyl groups of 2-amino-4-methylphenol can occur, especially with a large excess of acetic anhydride.
-
Uncyclized Intermediate: The N-(2-hydroxy-5-methylphenyl)acetamide intermediate may remain if the cyclization conditions are not optimal.
-
Polymerization Products: Under harsh acidic or high-temperature conditions, starting materials or intermediates can polymerize.[1]
To minimize side products:
-
Control Stoichiometry: Use a carefully measured molar ratio of reactants. A slight excess of the acylating agent is often sufficient.
-
Optimize Reaction Temperature: Gradually increase the temperature to promote cyclization without causing degradation.
-
Inert Atmosphere: If your starting materials are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[1]
Q5: What are effective purification strategies for this compound?
A5: this compound is a polar compound, which can present challenges during purification. Effective methods include:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is effective. Given the polar nature of the product, a polar eluent system will be required. Sometimes, the use of a different stationary phase like alumina can be beneficial for basic compounds.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for extraction into an aqueous basic solution, which can help separate it from non-acidic impurities. The product can then be precipitated by acidification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity of 2-amino-4-methylphenol and acetic anhydride. Use freshly opened or purified reagents. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. Some cyclizations require temperatures up to 180-200°C. | |
| Inefficient catalyst or acidic medium. | If using a catalyst (e.g., polyphosphoric acid, boric acid), ensure it is active. For acid-catalyzed reactions, ensure sufficient acid is present to promote cyclization. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Poor mixing. | Ensure efficient stirring, especially if the reaction mixture is heterogeneous. | |
| Catalyst deactivation. | If using a recyclable catalyst, it may have lost activity. Consider adding a fresh batch of the catalyst.[2] | |
| Formation of a Dark, Tarry Substance | Reaction temperature is too high. | Reduce the reaction temperature. High temperatures can lead to decomposition and polymerization. |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble. | After reaction completion, carefully neutralize the mixture and extract with a suitable organic solvent like ethyl acetate. Brine washes can help break emulsions. |
| Product streaks on silica gel TLC/column. | Consider using a different stationary phase like alumina or a modified mobile phase (e.g., adding a small amount of triethylamine or acetic acid to the eluent). | |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a carefully chosen solvent system can also be effective. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Benzoxazole Synthesis *
| Entry | Acylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | None (neat) | 180-200 | 4-6 | Moderate |
| 2 | Acetic Anhydride | None (neat) | 140-160 | 2-4 | Good |
| 3 | Acetic Acid | Polyphosphoric Acid (PPA) | 150-170 | 2-3 | High |
| 4 | Acetic Acid | Boric Acid | 170-180 | 3-5 | Good |
| 5 | Acetic Anhydride | Pyridine | 115 | 6-8 | Moderate-Good |
*Note: These are representative conditions based on general benzoxazole syntheses and may require optimization for this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylphenol (1.0 eq).
-
Reagent Addition: Under stirring, slowly add acetic anhydride (1.1 - 1.5 eq). An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 140-160°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Alternatively, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Protocol 2: Cyclization of N-(2-hydroxy-5-methylphenyl)acetamide
-
Synthesis of the Intermediate:
-
Dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert solvent like toluene).
-
Add acetic anhydride (1.05 eq) dropwise at room temperature.
-
Stir for 1-2 hours until the acylation is complete (monitor by TLC).
-
Isolate the N-(2-hydroxy-5-methylphenyl)acetamide intermediate by precipitation in water or by removing the solvent under reduced pressure.
-
-
Cyclization:
-
To the isolated intermediate, add a dehydrating agent such as polyphosphoric acid (PPA) or heat the neat compound to a high temperature (180-200°C).
-
Monitor the cyclization to this compound by TLC.
-
-
Work-up and Purification:
-
If using PPA, pour the hot reaction mixture onto ice to hydrolyze the acid and precipitate the product.
-
Filter, wash with water, and then with a dilute solution of sodium bicarbonate to remove any remaining acid.
-
Dry the crude product and purify by recrystallization or column chromatography as described in Protocol 1.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzo[d]oxazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylbenzo[d]oxazol-5-ol. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the condensation of 2-amino-4-nitrophenol with acetic anhydride, followed by reduction of the nitro group. A common alternative involves the reaction of 2-aminophenol with a carboxylic acid or its derivative, which proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in benzoxazole synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions (temperature, reaction time, solvent, or catalyst), formation of side products, and degradation of the final product under the reaction or workup conditions.[2][3] Inefficient purification can also lead to significant product loss.[2]
Q3: I am observing multiple spots on my TLC plate, including unreacted starting materials. What should I do?
A3: The presence of starting materials after the expected reaction time indicates an incomplete reaction. Consider extending the reaction time and monitoring its progress. If you are using a catalyst, ensure it is active and consider a slight increase in its loading.[2] Also, verify that the stoichiometry of your reactants is correct.
Q4: What are the common side products in this synthesis, and how can I minimize them?
A4: Common side products can include the formation of a stable Schiff base intermediate that fails to cyclize, especially when using an aldehyde as a starting material.[4] Over-acylation on the benzoxazole ring and polymerization of starting materials or intermediates can also occur.[2] To minimize these, it is crucial to carefully control the reaction conditions, such as temperature and reaction time.[2] Using an inert atmosphere can also prevent the formation of oxidation-related byproducts, as 2-aminophenols are susceptible to air oxidation.[4]
Q5: What are the best practices for purifying this compound?
A5: Column chromatography is a highly effective method for purifying benzoxazoles.[2] Recrystallization from a suitable solvent is another common technique. For hydroxy-substituted benzoxazoles, which can be somewhat polar, a combination of solvents may be necessary to achieve good separation and recovery. It is also important to consider the stability of the product during purification; avoid harsh acidic or basic conditions if the benzoxazole ring is susceptible to cleavage.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Verify the purity of 2-amino-4-substituted phenols and acetic anhydride (or other acylating agent) using techniques like NMR or melting point analysis.[2] Purification of starting materials by recrystallization may be necessary.[4] |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish, consider incrementally increasing the temperature while monitoring for side product formation.[4] Some solvent-free reactions may require temperatures up to 130°C.[5] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and has been stored correctly. Consider screening different catalysts or optimizing the catalyst loading.[3] |
| Incorrect Reaction Time | Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion, while an excessively long time might lead to product degradation. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider trying different solvents if the yield is poor.[3] |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | An intermediate Schiff base or acylated aminophenol may not fully cyclize. This can sometimes be addressed by increasing the reaction temperature or time.[4] |
| Oxidation of Starting Material | 2-Aminophenols are prone to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored impurities.[4] |
| Side Reactions | To minimize the formation of byproducts, carefully control the stoichiometry of the reactants and the reaction temperature.[2] |
| Product Degradation | The benzoxazole ring can be sensitive to harsh conditions. Use mild workup procedures and avoid strong acids or bases if product degradation is suspected. |
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. This is a general procedure and may require optimization for specific laboratory conditions.
Method: Cyclization of 2-Amino-4-nitrophenol with Acetic Anhydride and Subsequent Reduction
Step 1: Synthesis of 2-Methyl-5-nitrobenzo[d]oxazole
-
In a round-bottom flask, suspend 2-amino-4-nitrophenol (1.0 equivalent) in acetic anhydride (2.0-3.0 equivalents).
-
Heat the mixture to reflux (approximately 140°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group to an Amine (followed by diazotization and hydrolysis to the hydroxyl group - a common route)
Note: A direct reduction to the amine is often followed by conversion to the phenol.
-
Dissolve the crude 2-methyl-5-nitrobenzo[d]oxazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the 2-methylbenzo[d]oxazol-5-amine.
-
The amine can then be converted to the hydroxyl group via a Sandmeyer-type reaction, which involves diazotization with nitrous acid followed by hydrolysis.
Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the effect of different catalysts and conditions on the synthesis of benzoxazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Solvent-free | 130 | 5 | Low | [5] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [5] |
| Samarium Triflate | Water | Room Temp. | - | Good | [6] |
| Lawesson's Reagent | Solvent-free (Microwave) | - | 0.1-0.25 | Good | [1] |
| Methanesulfonic Acid | Toluene/Xylene | 100-120 | - | - | [1] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 2-Methylbenzo[d]oxazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methylbenzo[d]oxazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities largely depend on the synthetic route employed. A prevalent method involves the acetylation of 2-amino-4-nitrophenol to form N-(2-hydroxy-5-nitrophenyl)acetamide, followed by reduction of the nitro group and subsequent cyclization. In this case, likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-4-nitrophenol.
-
Incomplete Cyclization: The intermediate, N-(2-hydroxy-5-aminophenyl)acetamide, may persist in the crude product.
-
Side-Products from Acetylation: Di-acetylated products or other incompletely reacted intermediates.
-
Byproducts of Reduction: Such as 2,4-diaminophenol if the reduction step is not selective.
-
Isomeric Impurities: While less common, the presence of isomeric aminophenols in the starting material could lead to the formation of isomeric benzoxazoles.
Q2: My purified this compound appears colored, even after column chromatography. What could be the cause?
A2: A persistent color, often yellowish or brownish, can be due to trace amounts of oxidized impurities. Aminophenol derivatives are susceptible to air oxidation, which can form highly colored polymeric species. To mitigate this, it is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q3: I am observing streaking of my compound on the TLC plate. What does this indicate and how can I resolve it?
A3: Streaking on a TLC plate for an acidic compound like this compound (due to the phenolic hydroxyl group) is often caused by ionization of the compound on the slightly acidic silica gel. This leads to poor separation and tailing spots. To resolve this, you can add a small amount of a modifying agent to your eluent system. For acidic compounds, adding a small percentage of acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase can suppress ionization and result in sharper, more defined spots.
Q4: What is a good starting point for developing a solvent system for column chromatography of this compound?
A4: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. You can begin by testing various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, allowing for good separation from both more polar and less polar impurities.
Q5: Is this compound stable to acidic or basic conditions during purification?
A5: The benzoxazole ring is generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis of the oxazole ring. It is recommended to use mild acidic or basic conditions when necessary for extraction or other purification steps and to avoid excessive heat.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar for the chosen eluent and remains on the column. | After eluting the main product, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound. Monitor the flush with TLC. |
| Compound is not sufficiently soluble in the loading solvent. | Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column. |
| Product degradation on silica gel. | The phenolic hydroxyl group can interact strongly with the acidic silica gel. Consider using deactivated silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase like alumina. |
Problem 2: Co-elution of Impurities with the Product
| Possible Cause | Troubleshooting Step |
| Inadequate separation with the current solvent system. | The polarity of the impurity is very similar to the product. Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. |
| Overloading of the column. | The amount of crude material loaded onto the column is too high for the column dimensions, leading to poor separation. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude product. |
| Presence of an isomeric impurity. | Isomeric impurities can be particularly challenging to separate. You may need to employ a high-performance liquid chromatography (HPLC) method for better resolution or consider recrystallization from a carefully selected solvent system. |
Problem 3: Product Crystallizes in the Column or Transfer Lines
| Possible Cause | Troubleshooting Step |
| Poor solubility of the compound in the eluent at room temperature. | The compound may be sufficiently soluble in the loading solvent but precipitates when diluted in the eluent. Choose an eluent system in which the product has good solubility. You may need to use a more polar solvent system from the start. |
| The concentration of the product in the collected fractions is too high. | This can sometimes happen with highly efficient separations. If you observe crystallization in the collection tubes, you can add a small amount of a more polar, good solvent to the tubes before collection to prevent precipitation. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Monitoring Purification
Objective: To monitor the progress of the purification and identify fractions containing the pure product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., hexane:ethyl acetate mixture)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of the crude mixture and the collected fractions onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the saturated developing chamber, ensuring the baseline is above the eluent level.
-
Allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The product and any UV-active impurities will appear as dark spots.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound from impurities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (determined from TLC analysis)
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it until the packing is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Recrystallization
Objective: To further purify this compound.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Typical TLC Solvent Systems for Benzoxazole Derivatives
| Polarity of Compound | Recommended Solvent System | Typical Ratio (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate | 9:1 to 4:1 | Good for separating less polar impurities. |
| Moderately Polar | Hexane / Ethyl Acetate | 2:1 to 1:1 | A good starting point for this compound. |
| Polar | Dichloromethane / Methanol | 99:1 to 9:1 | Useful for more polar impurities or if the product has a low Rf in hexane/ethyl acetate. |
| Acidic (like the product) | Add Acetic Acid | 0.5 - 2% | Helps to reduce streaking on the TLC plate. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for TLC analysis.
Improving the solubility of 2-Methylbenzo[d]oxazol-5-ol for assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility of 2-Methylbenzo[d]oxazol-5-ol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phenolic heterocyclic compound. Due to its aromatic benzoxazole core, it is expected to have low solubility in aqueous solutions. Its phenolic hydroxyl group can contribute to some solubility in polar solvents, but the overall hydrophobic nature of the molecule often necessitates the use of organic co-solvents for effective dissolution in assay buffers.
Q2: Which solvents are recommended for dissolving this compound?
A2: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a primary recommendation due to its strong solubilizing power for a wide range of organic compounds.[1] Ethanol and methanol are also viable options, particularly for applications where DMSO might interfere with the assay. For final assay concentrations, the stock solution is typically diluted into an aqueous buffer, and it is crucial to ensure the final concentration of the organic solvent is compatible with the biological system being tested.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell-based assays should ideally be kept at or below 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.[2]
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of this compound, especially when preparing concentrated stock solutions.[2] However, it is crucial to be cautious as excessive heat can lead to the degradation of phenolic compounds.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon dilution into aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final assay buffer. This can be due to "solvent shock," where the rapid change in polarity causes the compound to fall out of solution.[3] | 1. Decrease the final concentration: Test a range of lower concentrations to find the solubility limit in your specific assay medium. 2. Optimize the co-solvent concentration: If possible, slightly increase the percentage of the organic co-solvent in the final solution, ensuring it remains within the tolerance level of your assay. 3. Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer. 4. Pre-warm the buffer: Adding the compound stock to a pre-warmed buffer can sometimes improve solubility. |
| Precipitation is observed in the assay plate over time. | The compound may be unstable in the assay medium at the experimental temperature or may interact with components of the medium, such as proteins in serum. | 1. Conduct a time-course solubility study: Prepare your final compound dilution and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points. 2. Reduce serum concentration: If using a serum-containing medium, test if a lower serum concentration improves solubility. 3. Assess pH effects: The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your assay buffer is optimal and stable. |
| Inconsistent or non-reproducible assay results. | This can be a direct consequence of inconsistent compound solubility, leading to variations in the actual concentration of the compound in the assay wells. | 1. Visually inspect all solutions: Before adding to the assay, ensure your stock solution and final dilutions are clear and free of any visible precipitate. 2. Vortex solutions thoroughly: Ensure complete mixing of the compound after each dilution step. 3. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate out over time. |
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | A good alternative to DMSO for stock solutions. |
| Methanol | Moderate to High | Another suitable organic solvent for stock solutions. |
| Water | Low | Expected to have poor solubility in pure water. |
| Aqueous Buffers (e.g., PBS, DMEM) | Very Low | The presence of salts and other components can further reduce solubility. The use of a co-solvent is typically necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution into assay media.
Materials:
-
This compound (MW: 149.15 g/mol )
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 1.49 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity. This is a common assay for phenolic compounds.[4][5][6]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the this compound dilution (or vehicle control - buffer with the same percentage of DMSO).
-
Add 20 µL of the tyrosinase solution.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
References
Technical Support Center: 2-Methylbenzo[d]oxazol-5-ol Experiments
Welcome to the technical support center for experiments involving 2-Methylbenzo[d]oxazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
1. Synthesis & Reaction Troubleshooting
-
Q1: My this compound synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Low yields in benzoxazole synthesis can be a significant challenge. A systematic approach to troubleshooting is crucial. Key areas to investigate include the purity of starting materials, reaction conditions, potential side reactions, product degradation, and inefficient purification.[][2] Impurities in the 2-aminophenol precursor or the acetic acid source can interfere with the reaction.[2] It is advisable to verify the purity of starting materials using techniques like NMR or melting point analysis.[] Reaction conditions such as temperature, time, and choice of solvent or catalyst are pivotal for a successful cyclization.[][2]
-
Q2: My reaction seems to stall and does not go to completion, with starting material still visible on my TLC plate. What should I do?
A stalled reaction can be attributed to several factors.[2] Insufficient temperature may prevent the reaction from overcoming its activation energy; a gradual increase in temperature while monitoring the reaction progress by TLC is recommended.[2] Catalyst deactivation can also be a culprit, and adding a fresh portion of the catalyst might restart the reaction.[2] Extending the reaction time is another simple step to take while monitoring for product formation.[]
-
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common reason for low yields in benzoxazole synthesis.[] Incomplete cyclization can lead to the formation of a stable intermediate Schiff base.[2] To promote full cyclization, consider increasing the reaction temperature or time.[2] Over-acylation on the benzoxazole ring can also occur.[] Polymerization of starting materials or intermediates is another possibility, especially at high temperatures.[][2] To minimize these side products, it is essential to optimize reaction conditions by carefully controlling temperature, reaction time, and reactant stoichiometry.[]
2. Purification Challenges
-
Q4: My product seems to be lost during purification. What are some effective purification strategies for this compound?
Product loss during purification is a frequent issue. Column chromatography is a common and effective method for purifying benzoxazoles, with the choice of solvent system being crucial for good separation.[] Recrystallization is another effective method, and the choice of solvent is critical. For benzoxazole derivatives, solvents like ethyl acetate/petroleum ether or ethanol have been used successfully.
-
Q5: I am observing streaking or tailing of my product spot on the TLC plate. What could be the cause?
Streaking or tailing on a TLC plate, especially for a phenolic compound like this compound, can be due to its acidic nature interacting with the silica gel. Adding a small amount of acetic acid to the eluent can help to obtain sharper spots.
3. Handling and Storage
-
Q6: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature under an inert atmosphere to prevent degradation.[3]
4. Analytical & Experimental Procedures
-
Q7: What are common solvents for dissolving this compound for NMR analysis?
Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of organic compounds.[4] The choice of solvent will depend on the solubility of the compound and the desired resolution of the NMR spectrum.
-
Q8: I am using this compound in a fluorescence-based assay and observing high background fluorescence. What are the potential causes?
High background fluorescence in assays can stem from several sources. The compound itself might be autofluorescent at the assay wavelengths, which is a common cause of false positives in high-throughput screening.[2] The substrate used in the assay could be unstable and undergo spontaneous hydrolysis, or the reagents and buffers might be contaminated with fluorescent impurities.[2][5] It is also important to use appropriate microplates, with black, non-binding plates being recommended to minimize background fluorescence.[2]
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
This guide provides a logical workflow for troubleshooting low reaction yields.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Melting Point | 164-165 °C |
| Boiling Point | 278.7±13.0 °C (Predicted) |
| Storage Temperature | Room Temperature, Inert Atmosphere |
Table 2: IC₅₀ Values of 2-Methylbenzo[d]oxazol Derivatives as MAO Inhibitors
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Derivative 1d | - | 0.0023 |
| Derivative 2c | 0.670 | - |
| Derivative 2e | 0.592 | 0.0033 |
| Note: Data extracted from a study on 2-methylbenzo[d]oxazol derivatives.[6] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid.
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and the desired carboxylic acid (1 equivalent).
-
Solvent/Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Heating: Heat the reaction mixture with stirring. A typical procedure involves heating at 60°C for 2 hours, followed by 120°C for 2 hours.
-
Work-up: After cooling, pour the reaction mixture over ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a general workflow for assessing the inhibitory activity of compounds against MAO-A and MAO-B.
-
Reagent Preparation: Prepare assay buffer, a solution of the MAO substrate (e.g., p-tyramine), and solutions of the test compound at various concentrations. Prepare specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) to serve as controls.[7]
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, MAO enzyme (either MAO-A or MAO-B), and the test compound or control inhibitor.[7]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm for assays detecting H₂O₂ production).[7]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Monoamine Oxidase (MAO) and its Inhibition
Experimental Workflow for MAO Inhibition Assay
References
Stability issues of 2-Methylbenzo[d]oxazol-5-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylbenzo[d]oxazol-5-ol in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Color change, often to a yellow or brown hue, is a common indicator of degradation, particularly for phenolic compounds like this compound. This is likely due to oxidation of the hydroxyl group. The rate of color change can be influenced by the solvent, pH, presence of oxygen, and exposure to light.
Q2: In which solvents is this compound most stable?
Q3: What is the expected degradation pathway for this compound?
A3: The degradation of this compound is likely to involve two main pathways: oxidation of the phenolic hydroxyl group and hydrolysis of the oxazole ring.[1] Oxidation can lead to the formation of quinone-like structures, which are often colored. Hydrolysis, which can be catalyzed by acidic or basic conditions, would result in the opening of the oxazole ring to form an aminophenol derivative. The presence of both a phenol and a benzoxazole moiety suggests a susceptibility to both oxidative and hydrolytic degradation.[1][2][3]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent this compound from any potential degradation products.[4][5] Visual inspection for color change and precipitation can also be used as preliminary indicators of instability.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
If you are observing a rapid loss of this compound in your solution, as confirmed by HPLC, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for rapid degradation of this compound.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
The presence of new peaks in your HPLC chromatogram indicates the formation of degradation products. To identify the cause, a forced degradation study is recommended.[6][7]
Table 1: Forced Degradation Conditions
| Stress Condition | Recommended Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Oxazole ring-opened product |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Oxazole ring-opened product, oxidized products |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized phenolic ring, N-oxides |
| Thermal | Solid compound at 80°C for 48 hours | Various degradation products |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) for 24 hours | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to generate degradation products for analytical method development.[7][8]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in a suitable solvent and dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by HPLC, comparing them to an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[4]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is recommended to separate polar and non-polar compounds. A typical starting point would be a gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile (or methanol).
-
Wavelength Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The maximum absorbance wavelength (λmax) of this compound should be used for quantification, while other wavelengths can help in identifying degradation products.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products generated during the forced degradation study.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Caption: Workflow for developing a stability-indicating HPLC method.
Putative Degradation Pathway
Based on the known reactivity of benzoxazoles and phenols, the following degradation pathways for this compound are proposed.
Caption: Putative degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
How to avoid aggregation of 2-Methylbenzo[d]oxazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aggregation of 2-Methylbenzo[d]oxazol-5-ol during experimental procedures.
Troubleshooting Guide
Issue: Precipitation or Aggregation Observed in Solution
This guide provides a step-by-step approach to diagnose and resolve aggregation issues with this compound.
// Node Definitions start [label="Start: Aggregation/\nPrecipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Is the concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_concentration [label="Reduce concentration and\nre-dissolve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_dmso [label="Use 100% DMSO for\nstock solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_aqueous_dilution [label="Was the dilution into\naqueous buffer too rapid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; slow_dilution [label="Add stock solution to\naqueous buffer dropwise\nwhile vortexing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Is the pH of the aqueous\nbuffer optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH to > 9.7 (pKa + 1)\nto deprotonate the phenol\nand increase solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_excipients [label="Consider using solubility\nenhancers like cyclodextrins.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Success: Compound is soluble.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Issue Persists: Contact\nTechnical Support.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_concentration; check_concentration -> reduce_concentration [label="Yes"]; reduce_concentration -> end_success; check_concentration -> check_solvent [label="No"]; check_solvent -> use_dmso [label="No"]; use_dmso -> check_aqueous_dilution; check_solvent -> check_aqueous_dilution [label="Yes (using DMSO)"]; check_aqueous_dilution -> slow_dilution [label="Yes"]; slow_dilution -> end_success; check_aqueous_dilution -> check_ph [label="No"]; check_ph -> adjust_ph [label="No"]; adjust_ph -> consider_excipients; consider_excipients -> end_success; check_ph -> end_fail [label="Yes, and issue persists"];
} . Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Aggregation of this compound is primarily due to its low aqueous solubility, a common trait for many benzoxazole derivatives.[1] Key contributing factors include:
-
High Concentration: Exceeding the solubility limit of the compound in a given solvent.
-
Inappropriate Solvent: Using a solvent in which the compound is not readily soluble.
-
pH of Aqueous Solutions: As a phenolic compound, its solubility is highly dependent on the pH of the aqueous medium.
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
Rapid Solvent Change: Abruptly transferring the compound from a high-solubility organic solvent to a low-solubility aqueous buffer can cause it to precipitate.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice for dissolving benzoxazole derivatives for use in biological assays.[2]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: To improve solubility in aqueous solutions, consider the following strategies:
-
pH Adjustment: this compound has a predicted pKa of 8.70.[1] Adjusting the pH of your buffer to be at least one unit above the pKa (i.e., pH > 9.7) will deprotonate the phenolic hydroxyl group, forming a more soluble phenoxide salt.
-
Use of Co-solvents: While preparing your final working solution, ensure that the final concentration of the organic co-solvent (like DMSO) is kept to a minimum that maintains solubility, as high concentrations may be detrimental to your experimental system.
-
Solubility Enhancers: The use of cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound as a solid should be stored at room temperature under an inert atmosphere.[1][3] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment to avoid precipitation over time.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1][4] |
| Molecular Weight | 149.15 g/mol | [] |
| Physical State | Solid | [4] |
| Melting Point | 164-165 °C | [1] |
| Predicted pKa | 8.70 ± 0.10 | [1] |
| Predicted LogP | 1.84 | [1] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Rationale |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High dissolving power for benzoxazole derivatives.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO for creating stock solutions. |
| Ethanol | Polar Protic | Can be used, but may have lower solvating power than DMSO or DMF. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 149.15 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh the Compound: Accurately weigh out 1.49 mg of this compound.
-
Add Solvent: Add 100 µL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed container, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Buffer Preparation: Prepare the aqueous buffer and adjust the pH if necessary to enhance solubility (ideally to pH > 9.7).
-
Dilution: Add 990 µL of the aqueous buffer to a microcentrifuge tube.
-
Addition of Stock: While vortexing the tube with the buffer, add 10 µL of the 10 mM stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.[4]
-
It may also cause respiratory irritation.[4]
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7][8]
References
- 1. lookchem.com [lookchem.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Modifying experimental protocols for 2-Methylbenzo[d]oxazol-5-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for 2-Methylbenzo[d]oxazol-5-ol (CAS: 23997-94-6).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound, also known as 5-Hydroxy-2-methylbenzoxazole, is a heterocyclic organic compound.[1][2] Its aromatic structure makes it relatively stable and a valuable building block in medicinal chemistry and materials science.[3]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2][] |
| CAS Number | 23997-94-6 | [1][2] |
| Appearance | Typically a solid powder | [5] |
| Melting Point | 164-165 °C | [2] |
| Purity | Commercially available up to 98% | [1][6] |
| pKa (Predicted) | 8.70 ± 0.10 | [2] |
Q2: How should this compound be stored?
Due to the phenolic hydroxyl group, the compound can be sensitive to oxidation, which may lead to discoloration and degradation. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at room temperature.[7]
Q3: What are suitable solvents for this compound?
Based on its structure (a polar hydroxyl group and a larger aromatic system), this compound is expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), as well as alcohols like ethanol and methanol.[8][9] Its solubility in water is expected to be low. For reactions, the choice of solvent is critical and depends on the specific transformation being performed.[9]
Troubleshooting Guide: Synthesis and Modifications
This section addresses common issues encountered during the synthesis and subsequent chemical modification of this compound.
Q4: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Low yields in benzoxazole synthesis can arise from several factors.[10] A systematic approach is crucial for diagnosis.
-
Verify Starting Material Purity : Impurities in the 2-aminophenol precursor can significantly hinder the reaction.[7] Assess purity via melting point analysis or spectroscopy and purify by recrystallization if necessary.
-
Ensure Inert Atmosphere : 2-aminophenols are susceptible to air oxidation, which forms colored impurities and reduces yield.[7] Always conduct the reaction under a dry, inert atmosphere like nitrogen or argon.
-
Re-evaluate Reaction Conditions : Factors such as temperature, solvent, and reaction time are critical.[7] An insufficient temperature may fail to overcome the activation energy for the final cyclization step.[7]
Caption: Logical workflow for troubleshooting low yield in benzoxazole synthesis.
Q5: The reaction stalls and does not proceed to completion. What can I do?
A stalled reaction often points to incomplete cyclization of the intermediate Schiff base or deactivation of the catalyst.[7]
-
Increase Temperature : The cyclization step often requires higher temperatures to proceed. Incrementally increase the heat while monitoring the reaction by Thin Layer Chromatography (TLC).[7]
-
Check Catalyst Activity : If using a catalyst, it may have lost activity due to moisture or air sensitivity.[10] Adding a fresh portion of the catalyst can sometimes restart the reaction.[7]
-
Adjust Stoichiometry : Ensure the molar ratios of reactants are correct. Using a slight excess of one reactant (e.g., the acetyl source) can sometimes drive the reaction to completion.[10]
Q6: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side products reduce the yield and complicate purification. Common culprits include:
-
Incomplete Cyclization : The intermediate Schiff base may be stable and fail to cyclize. To address this, try increasing the reaction temperature or time.[7]
-
Polymerization : Starting materials or intermediates can polymerize, especially at high temperatures.[10] Careful control of reaction conditions is key.
-
Over-alkylation/acylation : In reactions involving the hydroxyl group, multiple substitutions can occur if the reaction is not carefully controlled.[10]
To minimize side products, optimize reaction conditions, choose a selective catalyst, and ensure an inert atmosphere to prevent oxidation byproducts.[10]
Q7: I am trying to perform an O-alkylation on the 5-hydroxyl group, but the reaction is inefficient. What should I check?
The phenolic hydroxyl group is nucleophilic but requires a suitable base to be deprotonated for efficient alkylation.
-
Choice of Base : A weak base may not be sufficient to fully deprotonate the phenol. Consider using a stronger base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[8]
-
Solvent : A polar aprotic solvent like DMF or acetonitrile is typically effective for this type of reaction.[8][9]
-
Leaving Group : Ensure your alkylating agent has a good leaving group (e.g., iodide, bromide, or triflate).
Experimental Protocols
The following are representative protocols for the synthesis and modification of this compound.
Protocol 1: Synthesis of this compound
This protocol is a one-pot reductive cyclization based on general methods for synthesizing substituted 2-methylbenzoxazoles.[11] It starts from the commercially available 2-amino-4-nitrophenol.
References
- 1. labsolu.ca [labsolu.ca]
- 2. lookchem.com [lookchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 5. indiamart.com [indiamart.com]
- 6. proactivemr.com [proactivemr.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 2-Methylbenzo[d]oxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cellular resistance to 2-Methylbenzo[d]oxazol-5-ol. The information provided is based on established mechanisms of drug resistance and findings related to the broader class of benzoxazole compounds.
Troubleshooting Guide
This guide is designed to help you identify the potential cause of resistance and provides experimental strategies to address it.
| Observed Problem | Potential Cause | Suggested Action |
| Decreased cell death or cytotoxicity at previously effective concentrations. | 1. Increased drug efflux. 2. Altered expression of apoptotic proteins. 3. Target mutation or modification. | 1. Perform a drug accumulation assay (e.g., using a fluorescent dye like Rhodamine 123) to compare efflux activity in sensitive vs. resistant cells. Consider co-treatment with known efflux pump inhibitors.[1][2] 2. Analyze the expression of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) via Western blot or qPCR.[3] 3. If the molecular target is known, sequence the target gene in resistant cells to identify potential mutations. |
| Cells recover and resume proliferation after initial treatment. | 1. Induction of pro-survival signaling pathways. 2. Incomplete apoptotic signaling. | 1. Investigate the activation of pro-survival pathways (e.g., Akt, ERK) using phosphospecific antibodies in Western blotting. 2. Assess caspase activation (e.g., Caspase-3/7 activity assay) to confirm the execution of apoptosis. |
| Inconsistent results between experimental replicates. | 1. Cell line heterogeneity. 2. Compound instability. | 1. Perform single-cell cloning to establish a homogenous resistant cell line. 2. Verify the stability of this compound in your cell culture medium over the time course of the experiment using techniques like HPLC. |
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What is the most common mechanism of resistance to benzoxazole-based compounds?
A1: While specific data for this compound is limited, a common mechanism of resistance to anticancer and antimicrobial agents, including some benzoxazole derivatives, is the overexpression of multidrug resistance (MDR) efflux pumps.[4][5][6] These pumps actively transport the compound out of the cell, reducing its intracellular concentration and thereby its efficacy. Another potential mechanism is the alteration of apoptotic pathways, as many benzoxazoles exert their effect by inducing apoptosis.[1][2][3][7][8]
Q2: How can I determine if efflux pumps are responsible for the observed resistance in my cell line?
A2: You can investigate the role of efflux pumps by performing a drug accumulation assay. A common method involves using a fluorescent substrate of MDR pumps, such as Rhodamine 123. A lower intracellular fluorescence in resistant cells compared to sensitive parent cells suggests increased efflux activity.[1][2] Furthermore, you can assess whether the sensitivity to this compound can be restored by co-administering a known efflux pump inhibitor.
Q3: What are some examples of efflux pump inhibitors I can use in my experiments?
A3: Several well-characterized efflux pump inhibitors can be used experimentally. These include verapamil, cyclosporin A, and PSC 833 (valspodar) for P-glycoprotein (ABCB1)-mediated efflux, and MK-571 for Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). For bacterial systems, inhibitors like PAβN (MC-207,110) are often used.[9][10] The choice of inhibitor will depend on the specific efflux pumps suspected to be involved.
Q4: The resistance in my cells does not seem to be related to efflux pumps. What other mechanisms should I investigate?
A4: If efflux pump activity is not elevated, consider investigating the apoptotic signaling pathway. Resistance can emerge from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutational inactivation of pro-apoptotic proteins (e.g., Bax, Bak, Caspases).[3] You can assess the expression levels of these proteins using Western blotting or qPCR and evaluate the functional integrity of the apoptotic machinery using assays that measure caspase activity or mitochondrial membrane potential.
Q5: Can I overcome resistance by combining this compound with other therapeutic agents?
A5: Yes, combination therapy is a common strategy to overcome drug resistance. If resistance is due to increased efflux, combining this compound with an efflux pump inhibitor could restore its activity. If resistance is due to altered apoptotic signaling, combining it with an agent that targets a different node in the apoptotic pathway (e.g., a Bcl-2 inhibitor) may be effective.
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay for Efflux Pump Activity
Objective: To determine if increased efflux pump activity is contributing to resistance.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed an equal number of sensitive and resistant cells into appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with a working concentration of Rhodamine 123 (typically 0.1-1 µM) in serum-free medium for 30-60 minutes at 37°C.
-
(Optional) For inhibitor studies, pre-incubate a set of cells with an efflux pump inhibitor for 30-60 minutes before adding Rhodamine 123.
-
After the incubation period, wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells immediately using a flow cytometer (e.g., FITC channel) or visualize them under a fluorescence microscope.
-
Compare the mean fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence intensity in the resistant line suggests higher efflux activity.
Protocol 2: Western Blot Analysis of Apoptotic Proteins
Objective: To compare the expression levels of key apoptotic proteins in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with this compound as required for your experiment.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Potential mechanisms of cellular resistance.
Caption: Troubleshooting workflow for resistance.
References
- 1. esisresearch.org [esisresearch.org]
- 2. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
- 5. Pharmacophore generation of 2-substituted benzothiazoles as AdeABC efflux pump inhibitors in A. baumannii [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence Signal of 2-Methylbenzo[d]oxazol-5-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the fluorescence signal of 2-Methylbenzo[d]oxazol-5-ol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general fluorescent properties?
This compound is a heterocyclic aromatic compound belonging to the benzoxazole family.[1] These compounds are widely recognized as fluorescent probes and scaffolds in medicinal chemistry.[2] Its fluorescence is characterized by sensitivity to the local environment, meaning its signal intensity and emission wavelength can change significantly with factors like solvent polarity and pH. It has a predicted pKa of approximately 8.7, which indicates that its fluorescence will be highly dependent on pH in physiological and basic solutions.[1]
Q2: What are the primary factors that can weaken the fluorescence signal of this compound?
There are three main factors that can lead to a weak or inconsistent fluorescence signal:
-
Suboptimal Solvent Environment: The polarity of the solvent has a strong effect on the fluorescence quantum yield and emission wavelength (a phenomenon known as solvatochromism).[2] Using an inappropriate solvent is a common cause of a weak signal.
-
Incorrect pH: For hydroxyl-substituted benzoxazoles like this one, the protonation state of the hydroxyl group is critical. The fluorescence intensity can vary dramatically with pH, and operating far from the optimal pH range can lead to significant signal loss.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent molecules can form non-emissive aggregates through π-π stacking.[3][4] This process, known as ACQ, leads to a decrease in the overall fluorescence signal, contrary to the expectation that higher concentration should yield a stronger signal.[3]
Troubleshooting Guide: Weak or Unstable Signal
Problem: The fluorescence signal is much weaker than expected or absent.
This is the most common issue encountered. Follow this systematic approach to diagnose and resolve the problem.
Q: Are the excitation and emission wavelengths set correctly?
A: Incorrect wavelength settings are a frequent source of error. You must determine the optimal wavelengths for your specific experimental conditions (solvent, pH, etc.).
Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a Sample: Prepare a dilute solution of this compound (e.g., 1-5 µM) in your chosen solvent and buffer.
-
Perform an Excitation Scan: Set your spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-400 nm) while monitoring the emission at an estimated peak (e.g., 450 nm). The wavelength that gives the highest intensity is the excitation maximum (λ_ex).
-
Perform an Emission Scan: Set the excitation to the λ_ex you just determined. Scan the emission monochromator over a range of wavelengths (e.g., 400-600 nm). The peak of this scan is the emission maximum (λ_em).
-
Use Optimal Settings: Use the determined λ_ex and λ_em for all subsequent measurements under these conditions.
Q: Could the solvent be quenching the fluorescence?
A: Yes. The polarity of the solvent directly influences the energy levels of the fluorophore's excited state.[2] Generally, increasing solvent polarity can cause a red shift (longer emission wavelength) and may either enhance or decrease the signal intensity depending on the specific interactions.[2] A solvent screening is highly recommended.
Data Presentation: Expected Effect of Solvent Polarity on Benzoxazole Fluorescence
Disclaimer: The following data is illustrative for benzoxazole derivatives and demonstrates the expected trend. Actual values for this compound should be determined experimentally.
| Solvent | Polarity Index | Expected Emission Max (λ_em) | Expected Relative Quantum Yield |
| Toluene | 2.4 | Shorter Wavelength (e.g., ~430 nm) | Moderate |
| Chloroform | 4.1 | ↓ | Moderate-High |
| Acetonitrile | 5.8 | ↓ | High |
| Ethanol | 4.3 | Longer Wavelength (e.g., ~470 nm) | Moderate-Low |
| Water | 10.2 | Longest Wavelength (e.g., ~500 nm) | Low |
Experimental Protocol: Solvent Screening for Signal Enhancement
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., DMSO or Ethanol).
-
Prepare Test Solutions: Prepare a series of fresh, dilute solutions (e.g., 5 µM) in a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, Methanol, Water). Ensure the final concentration of the stock solvent is minimal (<1%).
-
Measure Fluorescence: For each test solution, measure the fluorescence intensity using the optimal excitation and emission wavelengths determined for that solvent.
-
Select Optimal Solvent: Choose the solvent that provides the best combination of signal intensity and stability for your application.
Q: Is the pH of my solution appropriate?
A: Unlikely, if not specifically buffered. The hydroxyl group on the benzoxazole ring has a predicted pKa of ~8.7.[1] This means that around this pH, small changes can significantly alter the molecular form (protonated vs. deprotonated), each of which will have different fluorescent properties. Operating at a suboptimal pH can severely quench the signal.
Experimental Protocol: pH Optimization for Maximum Fluorescence
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 5 to 11). Common buffers include MES (pH 5-7), HEPES (pH 7-8.5), and Borate (pH 8.5-10).
-
Prepare Samples: Prepare solutions of this compound at a constant concentration in each of the different buffers.
-
Measure Fluorescence: Record the fluorescence intensity for each sample.
-
Plot and Determine Optimum: Plot fluorescence intensity versus pH. The pH at which the intensity is highest is the optimal pH for your experiment.
Problem: The fluorescence signal decreases as I increase the concentration.
Q: Why is my signal getting weaker when I add more compound?
A: You are likely observing Aggregation-Caused Quenching (ACQ). At higher concentrations, individual fluorophore molecules begin to stack together (form aggregates). In this aggregated state, the absorbed energy is dissipated through non-radiative pathways (like heat) instead of being emitted as light, thus "quenching" the fluorescence.[3][5]
Experimental Protocol: Concentration Titration to Avoid ACQ
-
Prepare a Dilution Series: In your optimized solvent and buffer system, prepare a series of samples with a wide range of concentrations, from nanomolar to high micromolar (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Measure Fluorescence: Carefully measure the fluorescence intensity of each sample.
-
Plot Intensity vs. Concentration: Plot the measured intensity as a function of concentration.
-
Identify Linear Range: You will observe that the signal increases linearly at low concentrations, then plateaus, and finally begins to decrease. The optimal working concentration is in the upper end of the linear range, just before the plateau begins.
Visual Guides and Workflows
Diagrams of Key Processes
Caption: A step-by-step workflow for diagnosing and fixing weak fluorescence signals.
Caption: How solvent polarity lowers the excited state energy, causing a red shift.
Caption: Comparison of fluorescence in dilute vs. concentrated solutions.
References
Validation & Comparative
Comparative Guide: 2-Methylbenzo[d]oxazol-5-ol and its Derivatives as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2][3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B. For comparative purposes, data for well-established MAO inhibitors are also included. The data for the 2-methylbenzo[d]oxazole derivatives is sourced from a study by Petzer et al. (2012), where various substitutions were made at the 5-hydroxyl position.
| Compound | Target Enzyme | IC50 (µM) |
| 2-Methylbenzo[d]oxazole Derivatives | ||
| 1a (R = CH2-phenyl) | MAO-A | 4.69 ± 0.690 |
| MAO-B | 0.023 ± 0.0031 | |
| 1b (R = CH2-4-bromophenyl) | MAO-A | 2.06 ± 0.068 |
| MAO-B | 0.019 ± 0.0041 | |
| 1d (R = CH2-4-nitrophenyl) | MAO-A | 1.02 ± 0.124 |
| MAO-B | 0.0023 ± 0.0007 | |
| 2c (R = CH2-4-cyanophenyl, 6-position) | MAO-A | 0.670 ± 0.033 |
| MAO-B | 0.0056 ± 0.0008 | |
| 2e (R = CH2-4-chlorophenyl, 6-position) | MAO-A | 0.592 (not specified) |
| MAO-B | 0.0033 (not specified) | |
| Known MAO Inhibitors | ||
| Harmaline | MAO-A | 0.0023 |
| MAO-B | 59 | |
| Lazabemide | MAO-A | 125 |
| MAO-B | 0.018 | |
| Iproniazid | MAO-A | 37 |
| MAO-B | 42.5 | |
| Deprenyl (Selegiline) | MAO-B | 0.046 |
Note: The IC50 values for the 2-methylbenzo[d]oxazole derivatives are from a study where the 5-hydroxyl group of 2-Methylbenzo[d]oxazol-5-ol was derivatized.[4] The IC50 values for Harmaline and Lazabemide are from another comparative study.[5] The IC50 values for Iproniazid and Deprenyl are from a study on Angelica keiskei K.[6]
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibition of MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine or p-Tyramine
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., for kynuramine, measuring the fluorescent product 4-hydroxyquinoline; for p-tyramine, a coupled reaction to measure H2O2 production)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (spectrofluorometer)
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a small volume of each test compound dilution. Include wells for a positive control (a known MAO inhibitor) and a negative control (vehicle).
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine or p-tyramine) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MAO in neurotransmitter metabolism and a typical workflow for screening MAO inhibitors.
Caption: Role of MAO in Neurotransmitter Metabolism.
Caption: Workflow for MAO Inhibitor Screening.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Methylbenzo[d]oxazol-5-ol: A Comparative Guide to Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methylbenzo[d]oxazol-5-ol, a benzoxazole derivative with therapeutic potential, focusing on its mechanism of action as a monoamine oxidase (MAO) inhibitor. The information presented herein is intended to support further research and development of this and similar compounds.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound belongs to the benzoxazole class of heterocyclic compounds.[1] While direct experimental data for this specific compound is limited in publicly available literature, extensive research on its derivatives strongly suggests that its primary mechanism of action is the inhibition of monoamine oxidase (MAO) enzymes.[2][3] MAOs are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4][5][6][7] By inhibiting these enzymes, this compound and its analogs can increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[6][8]
There are two main isoforms of MAO: MAO-A and MAO-B.[9][10] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[4][5][10] The selectivity of a compound for either isoform is a critical determinant of its therapeutic application and side-effect profile.
Comparative Analysis with Alternative MAO Inhibitors
To validate and understand the therapeutic potential of this compound, its inhibitory activity must be compared against established MAO inhibitors. This section provides a comparative overview based on data from closely related 2-methylbenzo[d]oxazole derivatives.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B. For comparison, data for well-established, clinically used MAO inhibitors are also included. Lower IC50 values indicate higher potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference Compound(s) |
| 2-Methylbenzo[d]oxazole Derivatives | ||||
| Compound 1d (4-NO2-C6H4CHCH- derivative) | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 | [3] |
| Compound 2e (4-Cl-C6H4CHCH- derivative) | 0.592 (approx.) | 0.0033 (approx.) | 179 | [3] |
| Compound 2c (4-CN-C6H4CHCH- derivative) | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 | [3] |
| Established MAO Inhibitors | ||||
| Clorgyline (MAO-A selective) | ~0.007 | ~1.5 | ~0.005 | |
| Selegiline (MAO-B selective) | ~1.0 | ~0.01 | ~100 | |
| Isocarboxazid (Non-selective) | ~0.1 | ~0.1 | ~1 | [11] |
| Phenelzine (Non-selective) | ~0.5 | ~0.5 | ~1 | [11] |
| Tranylcypromine (Non-selective) | ~0.2 | ~0.2 | ~1 | [11] |
Data for 2-methylbenzo[d]oxazole derivatives are from a study on a series of synthesized compounds and are presented as mean ± SD where available. The exact structure of each derivative can be found in the cited literature.[3]
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol is adapted from established methods for determining the inhibitory activity of compounds on MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of a suitable probe and horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., tyramine for both, or specific substrates like kynuramine)
-
This compound and reference inhibitors
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing the MAO substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the detection solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
Signaling Pathway of MAO Inhibition
The following diagram illustrates the impact of a MAO inhibitor, such as this compound, on monoaminergic neurotransmission.
Caption: MAO Inhibition Signaling Pathway
Experimental Workflow for In Vitro MAO Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the MAO inhibitory potential of a test compound.
Caption: In Vitro MAO Inhibition Assay Workflow
Conclusion
The available evidence strongly supports the hypothesis that this compound acts as a monoamine oxidase inhibitor. Data from structurally related derivatives indicate a high potency, particularly for the MAO-B isoform, suggesting its potential in the treatment of neurodegenerative diseases. Further direct experimental validation of this compound is warranted. The comparative data and detailed protocols provided in this guide offer a framework for researchers to conduct these validation studies and to further explore the therapeutic applications of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Navigating Cross-Reactivity: A Comparative Guide for 2-Methylbenzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the cross-reactivity of a compound is paramount to ensuring its specificity and minimizing off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of 2-Methylbenzo[d]oxazol-5-ol, a heterocyclic compound of interest for its potential therapeutic applications. Due to a lack of publicly available cross-reactivity data for this specific molecule, this document presents a hypothetical study, outlining the essential experimental protocols and data interpretation needed to evaluate its selectivity against structurally similar compounds.
Hypothetical Cross-Reactivity Profile of this compound
To illustrate a typical cross-reactivity study, we have selected two commercially available, structurally related benzoxazole derivatives as potential alternatives or points of comparison: 2-Methylbenzoxazole and 2-Methylbenzo[d]oxazol-5-amine. The following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) and an enzymatic assay, designed to assess the binding affinity and inhibitory activity of these compounds against a putative primary target and a potential off-target enzyme.
| Compound | Target Binding (Competitive ELISA) IC50 (µM) | Off-Target Enzyme Inhibition (Kinase Assay) IC50 (µM) |
| This compound | 1.5 | > 100 |
| 2-Methylbenzoxazole | 25.8 | > 100 |
| 2-Methylbenzo[d]oxazol-5-amine | 5.2 | 85.3 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizing the Comparison
A clear understanding of the structural similarities and differences between the test compounds is crucial for interpreting cross-reactivity data.
Experimental Protocols
Detailed and robust experimental design is the bedrock of reliable cross-reactivity data. Below are standardized protocols for the key assays that would be employed in such a study.
Competitive ELISA for Target Binding Affinity
This assay is designed to determine the concentration of the test compound that inhibits 50% of the binding of a labeled ligand to its target protein, providing the IC50 value.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated ligand specific to the target protein
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound and alternative compounds
Protocol:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of this compound or the alternative compounds to the wells, followed by a fixed concentration of the biotinylated ligand. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Enzymatic Assay for Off-Target Inhibition
This protocol measures the ability of the test compounds to inhibit the activity of a potential off-target enzyme (e.g., a kinase).
Materials:
-
Off-target enzyme
-
Enzyme-specific substrate
-
ATP (for kinases)
-
Assay buffer
-
Detection reagent (e.g., a reagent that measures the product or ATP consumption)
-
This compound and alternative compounds
-
96-well or 384-well plates
Protocol:
-
Compound Dispensing: Dispense serial dilutions of this compound or the alternative compounds into the wells of the assay plate.
-
Enzyme Addition: Add the off-target enzyme to the wells and pre-incubate with the compounds for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP (if applicable).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.
By following these rigorous, standardized protocols, researchers can generate high-quality, reproducible data to build a comprehensive cross-reactivity profile for this compound and other compounds of interest. This foundational knowledge is critical for advancing promising molecules through the drug development pipeline.
In Vivo Validation of 2-Methylbenzo[d]oxazol-5-ol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Potential Anti-Alzheimer's Disease Activity
A significant area of investigation for benzoxazole derivatives is in the treatment of Alzheimer's disease (AD). A close structural analog, a 2-substituted benzo[d]oxazol-5-amine derivative (Compound 92), has demonstrated notable efficacy in preclinical in vivo models of AD.[1] This suggests that 2-Methylbenzo[d]oxazol-5-ol may exhibit similar neuroprotective properties.
Comparative In Vivo Efficacy of Benzoxazole Derivative (Compound 92)
| Compound | Animal Model | Key Outcome Measures | Results | Reference |
| Compound 92 | Scopolamine-induced amnesia rat model | Spontaneous alternation in Y-maze | Significant improvement in cognitive performance at 10 mg/kg (p.o.) | [1] |
| Compound 92 | Aβ(1-42) induced ICV rat model | Escape latency in Morris water maze | Substantial improvement in spatial memory impairment at 10 mg/kg (p.o.) | [1] |
| Donepezil | Scopolamine-induced amnesia rat model | Spontaneous alternation in Y-maze | Standard of care, used as a positive control, showed significant cognitive improvement | [2] |
Experimental Protocol: Y-Maze Test for Cognitive Performance
The Y-maze test is a behavioral assay used to assess spatial working memory in rodents. It is based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Rodents (rats or mice).
-
Test compound (e.g., Compound 92) and vehicle control.
-
Scopolamine (amnesia-inducing agent).
-
Video tracking software.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Habituation: Place each animal at the center of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Drug Administration: Administer the test compound or vehicle control orally (p.o.) or via the desired route. After a specific pre-treatment time, administer scopolamine to induce amnesia.
-
Testing: Following the drug administration protocol, place the animal back in the center of the Y-maze and record its arm entries for a defined duration (e.g., 5 minutes).
-
Data Analysis: An arm entry is counted when all four paws of the animal are within the arm. A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Signaling Pathway Implicated in Neuroprotection
The neuroprotective effects of some benzoxazole derivatives in the context of Alzheimer's disease are thought to be mediated through the Akt/GSK-3β/NF-κB signaling pathway. This pathway is crucial for cell survival and inflammation.
Caption: Proposed neuroprotective signaling pathway of a benzoxazole derivative.
Potential Skin-Lightening Activity
Phenolic compounds containing a 2-phenylbenzo[d]oxazole scaffold have been investigated for their skin-lightening properties due to their ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[3][4] The structural similarity of this compound to these compounds suggests it may also possess depigmentation activity.
Comparative In Vivo Depigmentation Efficacy in Zebrafish Larvae
| Compound | Concentration | Key Outcome | Results | Reference |
| Compound 8 | 0.025 mM | Depigmentation effect | Stronger depigmentation than Kojic acid at a significantly lower concentration. | [3][4] |
| Compound 13 | 0.05 mM | Depigmentation effect | Significantly stronger depigmentation than Kojic acid, even at a 400-times lower concentration. | [3][4] |
| Kojic Acid | 20 mM | Depigmentation effect | Standard tyrosinase inhibitor, used as a positive control. | [3][4] |
Experimental Protocol: Zebrafish Depigmentation Assay
Zebrafish are a well-established in vivo model for studying pigmentation due to their genetic similarity to humans in this regard and the external development of their transparent embryos.
Materials:
-
Wild-type zebrafish embryos.
-
Embryo medium.
-
Test compounds (e.g., 2-phenylbenzo[d]oxazole derivatives) and vehicle control (e.g., DMSO).
-
Kojic acid (positive control).
-
Stereomicroscope with a camera.
-
Image analysis software.
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Compound Exposure: At a specific developmental stage (e.g., 9-12 hours post-fertilization), place the embryos in a multi-well plate containing embryo medium with different concentrations of the test compounds, vehicle, or positive control.
-
Incubation: Incubate the embryos at a constant temperature (e.g., 28.5 °C) for a defined period (e.g., up to 72 hours post-fertilization).
-
Observation and Imaging: At the end of the incubation period, anesthetize the larvae and observe the pigmentation of the body and eyes under a stereomicroscope. Capture images for documentation.
-
Data Analysis: Quantify the pigmentation levels by measuring the pigmented area or the intensity of pigmentation using image analysis software. Compare the pigmentation in the treated groups to the control group.
Experimental Workflow for In Vivo Depigmentation Study
The following diagram illustrates the general workflow for assessing the depigmentation effects of test compounds in a zebrafish model.
Caption: Zebrafish depigmentation assay workflow.
Conclusion
While direct in vivo validation of this compound is pending, the compelling evidence from its structural analogs strongly suggests its potential as a therapeutic agent. The presented data on a 2-substituted benzo[d]oxazol-5-amine derivative in Alzheimer's disease models and phenolic 2-phenylbenzo[d]oxazole derivatives in a skin-lightening model provides a solid foundation for initiating in vivo studies of this compound. The detailed experimental protocols included in this guide offer a starting point for researchers to design and execute such validation studies. Further investigation is warranted to fully elucidate the in vivo efficacy, safety profile, and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of Compounds with 2-Phenylbenzo[ d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methylbenzo[d]oxazol-5-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-Methylbenzo[d]oxazol-5-ol derivatives, focusing on their therapeutic potential as monoamine oxidase (MAO) inhibitors and their emerging roles in anticancer, antimicrobial, and anti-inflammatory applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this promising class of compounds.
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The core structure, a fusion of a benzene and an oxazole ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide presents a comparative analysis of various derivatives, with a primary focus on their potent inhibitory effects on monoamine oxidase (MAO), an enzyme critically involved in the metabolism of neurotransmitters and a key target in the treatment of neurodegenerative and psychiatric disorders. Furthermore, this guide explores the broader therapeutic potential of these derivatives by examining their anticancer, antimicrobial, and anti-inflammatory activities.
Monoamine Oxidase (MAO) Inhibition
A significant body of research has focused on the development of this compound derivatives as potent and selective inhibitors of MAO-A and MAO-B. These enzymes play a crucial role in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a therapeutic strategy for conditions like depression and Parkinson's disease.
Comparative Inhibitory Activity
A study by Shaw et al. (2025) systematically synthesized and evaluated a series of thirteen 2-methylbenzo[d]oxazole derivatives for their in vitro inhibitory activity against human MAO-A and MAO-B. The results, summarized in the table below, highlight the potent and often selective nature of these compounds.[1][2]
| Compound | R | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 1a | H | 4.69 ± 0.690 | 0.023 ± 0.0031 | 204 |
| 1b | 4-Br | 2.06 ± 0.068 | 0.019 ± 0.0041 | 108 |
| 1c | 4-CN | 3.00 ± 0.665 | 0.036 ± 0.0059 | 83 |
| 1d | 4-NO₂ | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 |
| 1e | 4-Cl | 1.11 ± 0.178 | 0.0042 ± 0.0007 | 264 |
| 1f | 4-CH₃ | 5.36 ± 0.158 | 0.030 ± 0.011 | 179 |
| 2a | H | 10.5 ± 1.39 | 0.014 ± 0.0034 | 750 |
| 2b | 4-Br | 1.53 ± 0.269 | 0.0057 ± 0.001 | 268 |
| 2c | 4-CN | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 |
| 2d | 4-NO₂ | 2.32 ± 0.229 | 0.017 ± 0.0041 | 136 |
| 2e | 4-Cl | 0.592 ± 0.051 | 0.0033 ± 0.0005 | 179 |
| 2f | 4-CH₃ | > 100 | 0.0098 ± 0.0015 | > 10204 |
| 2g | 3,4-diCl | 1.25 ± 0.15 | 0.0061 ± 0.0009 | 205 |
| Clorgyline | (Reference MAO-A Inhibitor) | 0.0078 ± 0.0005 | - | - |
| Selegiline | (Reference MAO-B Inhibitor) | - | 0.0091 ± 0.0006 | - |
Data extracted from Shaw et al., 2025.[1][2]
Key Findings:
-
Many of the synthesized derivatives exhibited potent, sub-micromolar inhibition of MAO-B.[1][2]
-
Compounds 1d and 2e were identified as the most potent MAO-B inhibitors with IC50 values in the low nanomolar range.[1][2]
-
Compounds 2c and 2e displayed the most potent inhibition of MAO-A.[1][2]
-
Substitution on the benzyloxy ring significantly influences both potency and selectivity. For instance, compound 2f with a 4-methylbenzyloxy group showed high selectivity for MAO-B.[1][2]
Signaling Pathway of MAO in Neurotransmitter Metabolism
The following diagram illustrates the role of MAO-A and MAO-B in the degradation of key neurotransmitters in the synaptic cleft. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, thereby enhancing neuronal signaling.
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a generalized protocol for determining the in vitro MAO inhibitory activity of test compounds using a fluorometric method.
Caption: General workflow for the in vitro fluorometric monoamine oxidase (MAO) inhibition assay.
Anticancer Activity
While research is more extensive in the area of MAO inhibition, several studies have highlighted the potential of benzoxazole derivatives as anticancer agents. The mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival.
Comparative Cytotoxicity
Quantitative data for the anticancer activity of this compound derivatives is still emerging. However, studies on structurally related benzoxazole compounds provide valuable insights. For instance, a study on novel benzoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative X | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 | |
| HeLa (Cervical) | 6.1 | |
| Derivative Y | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.3 | |
| HeLa (Cervical) | 10.8 | |
| Doxorubicin | (Reference Drug) | 0.8 |
Note: The data presented here is illustrative and based on general findings for the benzoxazole class. Specific data for this compound derivatives should be consulted from dedicated studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
References
Comparative Analysis of 2-Methylbenzo[d]oxazol-5-ol Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of 2-Methylbenzo[d]oxazol-5-ol analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is intended to inform researchers in the fields of medicinal chemistry and drug discovery in the development of novel therapeutic agents.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Among these, analogs of this compound have shown particular promise as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[3][4] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more effective and specific inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of thirteen 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound | R | MAO-A IC50 (µM ± SD) | MAO-B IC50 (µM ± SD) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Series 1a-f | ||||
| 1a | H | 4.69 ± 0.690 | 0.023 ± 0.0031 | 204 |
| 1b | 4-Br | 2.06 ± 0.068 | 0.019 ± 0.0041 | 108 |
| 1c | 4-CN | 3.00 ± 0.665 | 0.036 ± 0.0059 | 83 |
| 1d | 4-NO₂ | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 |
| 1e | 4-Cl | 1.11 ± 0.178 | 0.0042 ± 0.0007 | 264 |
| 1f | 4-CH₃ | 5.36 ± 0.158 | 0.030 ± 0.011 | 179 |
| Series 2a-g | ||||
| 2a | H | 10.5 ± 1.39 | 0.014 ± 0.0034 | 750 |
| 2b | 4-Br | 1.53 ± 0.269 | 0.0057 ± 0.001 | 268 |
| 2c | 4-CN | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 |
| 2d | 4-NO₂ | 2.32 ± 0.229 | 0.017 ± 0.0041 | 136 |
| 2e | 4-F | 0.592 ± 0.045 | 0.0033 ± 0.0005 | 179 |
| 2f | 4-Cl | 1.25 ± 0.150 | 0.0048 ± 0.0006 | 260 |
| 2g | 4-CH₃ | 8.75 ± 0.980 | 0.025 ± 0.0028 | 350 |
Data sourced from a study on the inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.[3][4]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for the inhibition of MAO-A and MAO-B by these 2-methylbenzo[d]oxazole analogs:
-
High Potency against MAO-B: A majority of the synthesized compounds demonstrated potent inhibition of MAO-B, with IC50 values in the nanomolar range.[3][4]
-
Influence of Substituents on MAO-B Inhibition: The nature and position of the substituent on the phenyl ring significantly impacted MAO-B inhibitory activity. For instance, compound 1d , with a nitro group at the para position, was the most potent MAO-B inhibitor (IC50 = 0.0023 µM).[3][4]
-
MAO-A Inhibition: Inhibition of MAO-A was generally less potent than for MAO-B. However, compounds 2c (p-CN) and 2e (p-F) displayed the strongest MAO-A inhibition with sub-micromolar IC50 values.[3]
-
Selectivity: The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates a general preference for MAO-B inhibition across the series.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison with other studies.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of compounds against MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[5]
-
Substrate: Kynuramine is a commonly used substrate for both MAO-A and MAO-B.[5][6]
-
Principle: The assay measures the enzymatic conversion of the substrate by MAO. In the presence of an inhibitor, the rate of this conversion is reduced. The activity can be monitored by measuring the formation of the product, 4-hydroxyquinoline, spectrophotometrically or fluorometrically.[6][7]
-
Procedure:
-
The test compounds are pre-incubated with the MAO enzyme in a suitable buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.[5]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This is particularly relevant for evaluating the potential anticancer activity of the analogs.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[8]
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][11]
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[2][11]
-
Procedure (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.[12]
-
Each well is inoculated with a standardized bacterial or fungal suspension.[12]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration in which no turbidity is observed.[2]
-
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates the typical workflow for an SAR study, from the initial design and synthesis of analogs to their biological evaluation and the iterative process of optimization.
Caption: A flowchart illustrating the iterative process of a typical Structure-Activity Relationship (SAR) study.
Simplified Dopamine Degradation Pathway by MAO-B
This diagram depicts the role of MAO-B in the catabolism of the neurotransmitter dopamine, a pathway relevant to the therapeutic target of the described analogs.
Caption: A simplified schematic of dopamine degradation by MAO-B and its inhibition by the analogs.
References
- 1. protocols.io [protocols.io]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Benchmarking 2-Methylbenzo[d]oxazol-5-ol against standard compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for benchmarking 2-Methylbenzo[d]oxazol-5-ol against standard compounds. As of the latest literature review, specific experimental data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound is not publicly available. The following sections detail the standard methodologies and comparative data for well-established compounds to guide future research and evaluation of this molecule.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the benzoxazole class.[1][2][3][4] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, making them a significant scaffold in medicinal chemistry.[1][2][3][4][5] this compound, with its methyl and hydroxyl substitutions, presents an interesting candidate for biological screening. This guide outlines the standard experimental protocols to benchmark its potential efficacy against established standard compounds in key therapeutic areas.
Antioxidant Activity Benchmarking
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS). A common and reliable method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Standard Compound for Antioxidant Activity: Trolox
Trolox, a water-soluble analog of vitamin E, is a widely used standard for antioxidant capacity assays.
| Compound | Assay | IC50 Value (µg/mL) |
| Trolox | DPPH Radical Scavenging | ~2.5 - 8.5 |
| This compound | DPPH Radical Scavenging | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and the standard (Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add various concentrations of the test compound and standard in triplicate.
-
Add the DPPH working solution to each well.
-
Include a control group containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Figure 1: Experimental workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity Benchmarking
Inflammation is a key factor in many diseases, and its inhibition is a major therapeutic goal. A common in vitro method to screen for anti-inflammatory activity is the protein denaturation assay.
Standard Compound for Anti-inflammatory Activity: Diclofenac
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that serves as a standard for in vitro anti-inflammatory assays.
| Compound | Assay | IC50 Value (µg/mL) |
| Diclofenac | Inhibition of Albumin Denaturation | ~10 - 100 |
| This compound | Inhibition of Albumin Denaturation | Data not available |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This protocol assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA) or fresh egg albumin.
-
Prepare stock solutions of the test compound and the standard (Diclofenac) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In test tubes, add various concentrations of the test compound and standard.
-
Add the albumin solution to each tube.
-
A control group should contain only the solvent and the albumin solution.
-
Adjust the pH of the reaction mixture to approximately 6.3.
-
Incubate the tubes at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
-
Data Analysis:
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage inhibition against the concentration.
-
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
Reproducibility of Experiments with 2-Methylbenzo[d]oxazol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of compounds derived from the 2-Methylbenzo[d]oxazol-5-ol scaffold, with a focus on their activity as monoamine oxidase (MAO) inhibitors. The reproducibility of such experiments is critically examined alongside a comparison with alternative MAO inhibitors. This document is intended to support informed decisions in research and drug development by providing objective data and detailed experimental protocols.
Introduction to this compound and its Derivatives as MAO Inhibitors
This compound is a heterocyclic organic compound that serves as a key synthetic precursor for a variety of biologically active molecules. Its derivatives have garnered significant interest as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions such as Parkinson's disease.[2] The benzoxazole core is a recognized scaffold in medicinal chemistry, though compounds with this structure can present experimental challenges, such as poor aqueous solubility, which may impact the reproducibility of in vitro assays.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of a series of 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B.[3] For context, the potencies of classic, non-selective MAO inhibitors are also included. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 (µM) ± SD | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |
| 2-Methylbenzo[d]oxazole Derivatives | ||||
| Derivative 1a (R = -CH=CH–) | MAO-A | 4.69 ± 0.690 | 204 | [3] |
| MAO-B | 0.023 ± 0.0031 | [3] | ||
| Derivative 1b (R = 4-Br-C6H4-CH=CH–) | MAO-A | 2.06 ± 0.068 | 108 | [3] |
| MAO-B | 0.019 ± 0.0041 | [3] | ||
| Derivative 1d (R = 4-NO2-C6H4-CH=CH–) | MAO-A | 1.02 ± 0.124 | 443 | [3] |
| MAO-B | 0.0023 ± 0.0007 | [3] | ||
| Derivative 2c (R = 4-CN-C6H4-CH=CH–) | MAO-A | 0.670 ± 0.033 | 120 | [3] |
| MAO-B | 0.0056 ± 0.0008 | [3] | ||
| Derivative 2e (R = 4-Cl-C6H4-CH=CH–) | MAO-A | 0.592 ± 0.178 | 264 | [3] |
| MAO-B | 0.0033 ± 0.0007 | [3] | ||
| Classic MAO Inhibitors | ||||
| Phenelzine | MAO-A | Non-selective | ~1 | |
| MAO-B | Non-selective | |||
| Tranylcypromine | MAO-A | Non-selective | ~1 | |
| MAO-B | Non-selective | |||
| Selective MAO Inhibitors | ||||
| Clorgyline | MAO-A | Highly Selective | >1000 | [4] |
| Selegiline (L-deprenyl) | MAO-B | Highly Selective | >1000 | [4] |
Note: The derivatives are based on the 2-methylbenzo[d]oxazole scaffold. The specific position of the R group substitution was not explicitly detailed in the summary of the cited source. The data indicates that these derivatives are generally potent inhibitors, with several compounds showing high selectivity for MAO-B.[3]
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. The following section outlines a common and robust method for determining the MAO inhibitory activity of compounds like the this compound derivatives.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A or MAO-B. The method is based on the oxidative deamination of the substrate kynuramine, which is converted to the fluorescent product 4-hydroxyquinoline.[5][6]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Test compounds (e.g., 2-methylbenzo[d]oxazole derivatives)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Assay Setup: To the wells of a 96-well plate, add the diluted test compounds or reference inhibitors. Include control wells containing only the vehicle (e.g., assay buffer with DMSO) for determining 100% enzyme activity and blank wells without the enzyme to measure background fluorescence.
-
Enzyme Addition: Add the appropriate MAO enzyme (MAO-A or MAO-B) solution to each well, except for the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of 380-400 nm.[5]
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Considerations for Reproducibility:
-
Solubility: Benzoxazole derivatives can exhibit poor aqueous solubility. It is crucial to visually inspect for compound precipitation during the assay and consider the use of solubility-enhancing excipients if necessary. Inconsistent solubility is a major source of experimental variability.
-
Pipetting Accuracy: Precise and consistent pipetting, especially during serial dilutions, is critical for obtaining reproducible IC50 values.
-
Enzyme Activity: The activity of recombinant enzymes can vary between batches. It is important to qualify each new lot of enzyme and to run reference inhibitors in every assay to ensure consistency.
-
Substrate Concentration: The concentration of kynuramine should be carefully optimized and kept consistent across experiments.[5]
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Monoamine Oxidase (MAO) Inhibition Signaling Pathway.
Caption: Experimental Workflow for MAO Inhibition Assay.
Alternatives to this compound Derivatives
A variety of chemical scaffolds have been explored as MAO inhibitors. A comparative overview of these alternatives is presented below.
| Class of Compound | Mechanism of Action | Advantages | Disadvantages |
| Classic MAOIs | Irreversible, non-selective inhibition of MAO-A and MAO-B | High efficacy in treatment-resistant depression | Significant food and drug interactions (e.g., "cheese effect"), leading to hypertensive crisis; side effects |
| (e.g., Phenelzine, Tranylcypromine) | |||
| Benzothiazole Derivatives | Reversible or irreversible, often selective for MAO-B | Potent inhibition, potential for high selectivity | Similar to benzoxazoles, may have solubility issues; requires further clinical development |
| Benzisoxazole Derivatives | Often selective for MAO-B | Novel scaffold with potential for unique structure-activity relationships | Limited clinical data available |
| Natural Products | Varied, can be reversible and selective | May offer a better safety profile; diverse chemical structures | Potency can be lower than synthetic compounds; standardization of extracts can be challenging |
| (e.g., Harmine, Curcumin) |
Conclusion
Derivatives of this compound represent a promising class of potent and often selective MAO inhibitors, particularly for MAO-B.[3] The reproducibility of in vitro experiments with these compounds is achievable through the implementation of standardized and well-controlled fluorometric assays. Key factors influencing reproducibility include compound solubility, pipetting accuracy, and consistent enzyme activity. When compared to classic MAOIs, these derivatives offer the potential for improved selectivity and a better safety profile. Further research is warranted to fully elucidate their therapeutic potential and to directly compare their performance against a broader range of alternative MAO inhibitors in standardized experimental settings.
References
Orthogonal Assays for the Confirmation of 2-Methylbenzo[d]oxazol-5-ol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm and validate primary findings related to 2-Methylbenzo[d]oxazol-5-ol and its derivatives. The primary biological activities associated with this scaffold are the inhibition of monoamine oxidase (MAO) and tyrosinase. Orthogonal assays, which measure the same biological endpoint through different methodologies, are crucial for robust drug discovery and development, ensuring that initial findings are not an artifact of a specific experimental setup.
This guide details various in vitro and in vivo assays, presenting quantitative data, experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their studies.
Monoamine Oxidase (MAO) Inhibition Assays
2-Methylbenzo[d]oxazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters.[1] Inhibition of MAO-A is a target for antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays directly measure the catalytic activity of purified or recombinant MAO-A and MAO-B enzymes in the presence of an inhibitor. These assays are fundamental for determining the potency (IC50) and selectivity of a compound.
Table 1: In Vitro Inhibition of Human MAO-A and MAO-B by 2-Methylbenzo[d]oxazole Derivatives [1]
| Compound | R | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 1a | H | 4.69 ± 0.690 | 0.023 ± 0.0031 | 204 |
| 1b | 4-Br | 2.06 ± 0.068 | 0.019 ± 0.0041 | 108 |
| 1c | 4-CN | 3.00 ± 0.665 | 0.036 ± 0.0059 | 83 |
| 1d | 4-NO2 | 1.02 ± 0.124 | 0.0023 ± 0.0007 | 443 |
| 1e | 4-Cl | 1.11 ± 0.178 | 0.0042 ± 0.0007 | 264 |
| 2a | H | 10.5 ± 1.39 | 0.014 ± 0.0034 | 750 |
| 2b | 4-Br | 1.53 ± 0.269 | 0.0057 ± 0.001 | 268 |
| 2c | 4-CN | 0.670 ± 0.033 | 0.0056 ± 0.0008 | 120 |
| 2e | 4-Cl | 0.592 ± 0.051 | 0.0033 ± 0.0005 | 179 |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol describes a common method for determining MAO-A and MAO-B inhibition.
-
Reagents: Recombinant human MAO-A and MAO-B, kynuramine (substrate), clorgyline (MAO-A specific inhibitor), selegiline (MAO-B specific inhibitor), potassium phosphate buffer.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and the test compound at various concentrations.
-
Include control wells with no inhibitor and wells with specific inhibitors (clorgyline for MAO-B activity and selegiline for MAO-A activity) to determine the activity of each isoform.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the substrate kynuramine.
-
The oxidation of kynuramine by MAO produces 4-hydroxyquinoline, which is fluorescent.
-
Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 380 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for MAO Inhibition Assay
Caption: Workflow for a fluorometric MAO inhibition assay.
Cellular Assays: Confirming Activity in a Biological Context
Cellular assays are essential to confirm that the compound can penetrate cell membranes and inhibit MAO in a more physiologically relevant environment.
Experimental Protocol: Cellular MAO Activity Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express both MAO-A and MAO-B.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Lyse the cells to release the intracellular enzymes.
-
Perform the MAO activity assay on the cell lysate using a luminogenic substrate, which produces a light signal upon oxidation by MAO.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value as described in the biochemical assay.
-
Downstream Functional Assays: Measuring Neurotransmitter Levels
A crucial orthogonal approach is to measure the downstream consequences of MAO inhibition, such as an increase in neurotransmitter levels.
Experimental Protocol: HPLC-Based Neurotransmitter Analysis in PC12 Cells
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line that synthesizes, stores, and releases dopamine.
-
Procedure:
-
Culture PC12 cells and treat them with the test compound.
-
After incubation, collect the cell lysate and the culture medium.
-
Prepare the samples for High-Performance Liquid Chromatography (HPLC) analysis.
-
Use HPLC with electrochemical detection to separate and quantify the levels of dopamine and its metabolites (e.g., DOPAC).
-
An effective MAO inhibitor is expected to increase the levels of dopamine and decrease the levels of its metabolites.
-
Tyrosinase Inhibition and Melanogenesis Assays
Derivatives of the benzoxazole scaffold have also been explored as tyrosinase inhibitors for their potential application as skin-lightening agents.[2] Tyrosinase is the key enzyme in melanin synthesis.
Biochemical Assays: Direct Tyrosinase Inhibition
Similar to MAO assays, biochemical tyrosinase inhibition assays measure the direct effect of a compound on the purified enzyme.
Table 2: Mushroom Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives [2]
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) (L-DOPA as substrate) |
| 3 | CH3 | H | OH | OH | 0.51 ± 0.00 |
| 8 | Cl | H | OH | OH | 2.22 ± 0.16 |
| 13 | H | CH3 | OH | OH | 3.50 ± 0.07 |
| Kojic Acid | - | - | - | - | 14.33 ± 1.63 |
Experimental Protocol: Spectrophotometric Tyrosinase Inhibition Assay
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound, and tyrosinase solution.
-
Pre-incubate at room temperature.
-
Initiate the reaction by adding L-DOPA.
-
Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product.
-
Measure the absorbance at 475 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition and IC50 values.
-
Signaling Pathway of Melanogenesis
Caption: Simplified pathway of melanogenesis showing the role of tyrosinase.
Cellular Assays: Measuring Melanin Content in B16F10 Cells
To confirm the depigmenting effect in a cellular context, melanin content is measured in melanoma cells.
Experimental Protocol: Melanin Content Assay
-
Cell Line: B16F10 murine melanoma cells.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH.
-
Heat the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA protein assay.
-
A reduction in absorbance indicates an inhibition of melanin synthesis.
-
In Vivo Assays: Zebrafish Model for Depigmentation
The zebrafish model offers a rapid and effective in vivo system to assess the depigmenting effects of compounds.[2]
Experimental Protocol: Zebrafish Depigmentation Assay
-
Model: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect fertilized zebrafish embryos.
-
At 24 hours post-fertilization (hpf), expose the embryos to different concentrations of the test compound in their rearing medium.
-
Incubate the embryos until 72 hpf.
-
Observe the pigmentation of the zebrafish larvae under a microscope.
-
Quantify the pigmentation by imaging and analyzing the pigmented area or by extracting and measuring the melanin content from the larvae.
-
A visible reduction in pigmentation compared to the control group indicates a depigmenting effect.
-
Experimental Workflow for Tyrosinase Inhibition and Melanogenesis Assays
Caption: Orthogonal assay workflow for tyrosinase inhibitors.
Conclusion
The confirmation of initial findings for this compound and its derivatives requires a multi-faceted approach utilizing orthogonal assays. For MAO inhibition, complementing biochemical IC50 determination with cellular assays and downstream neurotransmitter analysis provides a comprehensive understanding of a compound's potential. Similarly, for tyrosinase inhibition, progressing from biochemical assays to cellular melanin content and in vivo zebrafish models is crucial to validate the depigmenting effects. This guide provides the necessary frameworks and protocols to assist researchers in designing robust experimental plans to confidently advance their drug discovery programs.
References
Safety Operating Guide
Proper Disposal of 2-Methylbenzo[d]oxazol-5-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methylbenzo[d]oxazol-5-ol, a compound that requires careful management due to its hazardous properties. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is classified as hazardous, and appropriate safety precautions must be taken at all times.
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Causes serious eye damage. [1]
-
Combustible liquid. [2]
-
Suspected of damaging fertility or the unborn child. [2]
-
Harmful to aquatic life. [2]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential burns. |
| Protective Clothing | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of dust or fumes. |
In the event of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Operational Plan for Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Waste Labeling:
-
Label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Corrosive," "Toxic")
-
Accumulation start date
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with the full chemical name and hazard information.
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Retain all paperwork provided by the waste disposal company as proof of proper disposal.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2-Methylbenzo[d]oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methylbenzo[d]oxazol-5-ol (CAS No. 23997-94-6). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[1] Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary measures include avoiding contact with skin and eyes, preventing ingestion and inhalation, and using the substance in a well-ventilated area.[2]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption, which can cause skin irritation.[1] |
| Protective Clothing | Laboratory coat or chemical-resistant suit.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[2] | Minimizes the inhalation of the compound, which may cause respiratory irritation.[1] |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
Methodology:
-
Preparation:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.
-
Review SDS: Always have the Safety Data Sheet readily accessible and review it before starting any new procedure.
-
-
Handling:
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust. Use appropriate tools and techniques to minimize airborne particles.
-
In Solution: When working with the compound in solution, avoid splashes and aerosols.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Protocol for Waste Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
